2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
Description
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Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-4-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H |
InChI Key |
MEHSVIOEFJWCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2=O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride Scaffold: A Technical Guide to Synthesis, Properties, and Drug Discovery Applications
Executive Summary
The 2-azabicyclo[3.1.0]hexane scaffold is a highly privileged structure in modern medicinal chemistry, functioning primarily as a conformationally restricted surrogate for proline and pyrrolidine rings[1][2]. Specifically, 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (CAS: 2173992-15-7) represents a highly functionalized building block within this class[3]. The presence of the C4 ketone provides a critical synthetic handle for late-stage functionalization, making it an indispensable intermediate for fragment-based drug discovery (FBDD)[4] and the development of targeted therapeutics, including NF-κB inducing kinase (NIK) inhibitors and neuronal nicotinic acetylcholine receptor antagonists[5].
This whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological utility, and self-validating synthetic methodologies associated with this critical bicyclic scaffold.
Structural & Physicochemical Profiling
The unique geometry of the 2-azabicyclo[3.1.0]hexane core is defined by the fusion of a pyrrolidine ring with a cyclopropane ring (often referred to as a 2,3-methanopyrrolidine system). This fusion creates significant ring strain but imparts immense structural rigidity.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
|---|---|
| Chemical Name | 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride |
| CAS Registry Number | 2173992-15-7[3] |
| Molecular Formula | C₅H₇NO · HCl (Base: C₅H₇NO) |
| Molecular Weight | 133.58 g/mol (Base: 97.12 g/mol ) |
| Core Scaffold | 2,3-Methanopyrrolidine |
| Typical Purity (Commercial) | ≥ 95%[6] |
| Physical State | Solid (typically crystalline powder) |
Mechanistic Role in Drug Discovery
The incorporation of the 2-azabicyclo[3.1.0]hexane scaffold into drug candidates is rarely arbitrary; it is a deliberate choice driven by the need for conformational control and metabolic stability[2].
When utilized as a proline methanologue, the cyclopropane ring imposes a strict conformational lock on the molecule. This rigidity reduces the entropic penalty typically incurred upon target binding, thereby optimizing affinity[2]. This mechanism has been successfully validated in the clinical development of saxagliptin (a DPP-4 inhibitor)[7] and SUVN-911 (an α4β2 receptor antagonist for depression)[5]. Furthermore, the steric bulk of the cyclopropane ring shields adjacent C-H bonds from rapid cytochrome P450-mediated oxidation, significantly prolonging the pharmacokinetic half-life of the drug[2].
Fig 1: Pharmacological logic of the 2-azabicyclo[3.1.0]hexane scaffold in drug design.
Synthetic Methodologies & Protocols
The synthesis of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride requires precise control over highly strained intermediates. The following protocol is designed as a self-validating system , ensuring that each step provides immediate physical or visual feedback to the chemist, minimizing the risk of downstream failures.
Fig 2: Synthetic workflow for 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride.
Step-by-Step Methodology
Step 1: Cyclopropanation (Formation of the Bicyclic Core)
-
Procedure: Treat N-Boc-2-pyrroline with diiodomethane (CH₂I₂) and a Zinc-Copper (Zn-Cu) couple in anhydrous diethyl ether under an inert atmosphere.
-
Causality & Validation: The Simmons-Smith approach is utilized here instead of transition-metal catalyzed diazo decomposition to avoid the handling of explosive diazoalkanes on a multigram scale. The reaction is self-validating; the gradual consumption of the Zn-Cu couple and the formation of a fine white precipitate (ZnI₂) visually confirm the generation of the active carbenoid species.
Step 2: C4 Oxidation (Ketone Formation)
-
Procedure: Dissolve the N-Boc-2-azabicyclo[3.1.0]hexane intermediate in a biphasic mixture of H₂O and an organic solvent (e.g., EtOAc). Add catalytic RuO₂·xH₂O followed by portion-wise addition of stoichiometric NaIO₄.
-
Causality & Validation: Standard oxidations often fail on highly strained rings. The RuO₂/NaIO₄ system is chosen because it avoids the use of hazardous peroxides on scale. The biphasic system allows the highly polar RuO₄ active species to interact with the substrate while preventing destructive over-oxidation. Self-Validation: The reaction mixture will cycle between black (RuO₂) and yellow/orange (RuO₄), providing a visual indicator of the catalytic cycle's health.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Procedure: Dissolve the oxidized intermediate (tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate) in dichloromethane (DCM). Dropwise, add a 4 M solution of HCl in 1,4-dioxane. Stir until gas evolution ceases.
-
Causality & Validation: The choice of 1,4-dioxane is critical; it acts as a miscible co-solvent that stabilizes the polar oxonium/carbenium transition states during Boc cleavage, while the strictly anhydrous conditions prevent the hydrolytic opening of the highly strained cyclopropane ring.
-
Self-Validation: The evolution of CO₂ and isobutylene gas drives the reaction to completion via Le Chatelier's principle. The cessation of bubbling indicates reaction completion. Furthermore, the final 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride salt will spontaneously precipitate from the DCM/dioxane mixture as a highly pure solid, eliminating the need for complex chromatographic purification.
Analytical Validation & Self-Validating Systems
To ensure the structural integrity of the final batch before deployment in drug discovery assays, the following analytical validations must be met:
-
NMR Spectroscopy: The ¹H NMR spectrum must confirm the complete disappearance of the intense Boc tert-butyl singlet (~1.4 ppm). Crucially, the highly shielded cyclopropane protons must remain intact and visible in the upfield region (typically 0.5–1.0 ppm), confirming that the acidic deprotection did not trigger a ring-opening event.
-
Mass Spectrometry (ESI-MS): The mass spectrum must show the[M+H]⁺ peak corresponding to the free base. For the C₅H₇NO base (MW = 97.12), the expected m/z is 98.1. Additionally, dimer adducts such as[2M+H]⁺ (m/z ~195) are common for these lactam/ketone systems and serve as secondary confirmation.
-
Physical State Validation: If the final product oils out rather than forming a crisp crystalline powder, it indicates the presence of residual water or incomplete Boc cleavage. This triggers an immediate corrective action: trituration with anhydrous diethyl ether to force crystallization.
References
- Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)
- Synthesis of an Azabicyclo[3.1.
- 2-Azabicyclo[3.1.
- 2173992-15-7 | 2-azabicyclo[3.1.
- 2-azabicyclo[3.1.
- 2,3-Methanopyrrolidines: synthesis and ring-opening transformations Source: Chimia URL
- Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose University Consortium URL
- Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors Source: ResearchGate URL
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
- 1. 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid | 132806-36-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2173992-15-7|2-azabicyclo[3.1.0]hexan-4-one;hydrochloride|2-azabicyclo[3.1.0]hexan-4-one;hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride 95% | CAS: 2173992-15-7 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 2-Azabicyclo[3.1.0]hexan-4-one HCl: A Constrained Proline Analogue for Drug Discovery
This technical guide provides an in-depth exploration of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (HCl), a compelling bicyclic proline analogue for researchers, scientists, and professionals in drug development. While specific public domain data for CAS number 1824551-24-7 is limited, this document synthesizes information on the broader class of 2-azabicyclo[3.1.0]hexane derivatives to offer a comprehensive understanding of its synthesis, properties, and potential applications.
Introduction: The Significance of Conformational Rigidity
In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its biological activity and specificity. Proline, the only proteinogenic secondary amino acid, imparts a unique conformational constraint on peptide backbones. Bicyclic proline analogues, such as the 2-azabicyclo[3.1.0]hexane scaffold, take this rigidity a step further, offering a fixed three-dimensional structure that can enhance binding affinity to biological targets and improve metabolic stability. These scaffolds are increasingly sought after as building blocks in the design of novel therapeutics.
The introduction of a ketone functionality at the 4-position of the 2-azabicyclo[3.1.0]hexane core, as in 2-Azabicyclo[3.1.0]hexan-4-one, provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space in drug discovery programs.
Physicochemical Properties and Structural Features
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Core Structure | A fused ring system consisting of a pyrrolidine ring and a cyclopropane ring. |
| Key Functional Groups | Secondary amine (as hydrochloride salt), ketone. |
| Stereochemistry | The molecule possesses multiple chiral centers, allowing for various stereoisomers. The specific stereochemistry for CAS 1824551-24-7 is not publicly defined. |
The strained bicyclic system and the presence of both a hydrogen bond donor (the protonated amine) and a hydrogen bond acceptor (the ketone) suggest that this molecule can participate in a variety of intermolecular interactions, a crucial aspect for molecular recognition by biological targets.
Synthesis of the 2-Azabicyclo[3.1.0]hexane Scaffold
Several synthetic strategies have been developed to construct the 2-azabicyclo[3.1.0]hexane core. These methods often focus on the formation of the cyclopropane ring and the pyrrolidine ring in a controlled manner.
Titanium-Mediated Cyclopropanation
One common approach involves the titanium-mediated cyclopropanation of N-alkenyl amides. This method is advantageous for its efficiency and applicability to a range of substrates.
Experimental Protocol: General Titanium-Mediated Cyclopropanation
-
Preparation of the N-alkenyl amide precursor: Start with a suitable protected pyrrolinone derivative.
-
Titanium reagent preparation: In an inert atmosphere, prepare the active titanium reagent, typically from Ti(Oi-Pr)₄ and a Grignard reagent (e.g., i-PrMgCl).
-
Cyclopropanation: Add the N-alkenyl amide to the pre-formed titanium reagent at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.
-
Work-up and purification: Quench the reaction with a suitable aqueous solution and extract the product. Purify the resulting 2-azabicyclo[3.1.0]hexane derivative using column chromatography.
Catalytic C-H Activation
Recent advancements have led to more streamlined synthetic routes utilizing enantioselective C-H activation.[1] This approach can significantly reduce the number of synthetic steps and provide access to enantiomerically pure products. The synthesis of a 2-azabicyclo[3.1.0]hexanone-containing inhibitor of NF-κB inducing kinase (NIK) was notably streamlined from 13 to 7 linear steps using this methodology.
Conceptual Workflow: C-H Activation Approach
Caption: Enantioselective C-H activation workflow.
Reactivity and Further Functionalization
The ketone group at the 4-position of 2-Azabicyclo[3.1.0]hexan-4-one is a key site for further chemical elaboration, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Reduction of the Ketone
The ketone can be readily reduced to the corresponding alcohol using various reducing agents, such as sodium borohydride or lithium aluminum hydride. This introduces a new stereocenter and a hydroxyl group that can be further functionalized.
Reductive Amination
Reductive amination of the ketone with a primary or secondary amine provides access to a range of 4-amino-2-azabicyclo[3.1.0]hexane derivatives. This is a powerful method for introducing diverse substituents and modulating the physicochemical properties of the molecule.
Nucleophilic Addition to the Carbonyl
The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), leading to the formation of tertiary alcohols. This allows for the introduction of various alkyl, aryl, or other carbon-based substituents at the 4-position.
Logical Relationship of Functionalization
Caption: Key functionalization pathways.
Applications in Drug Discovery
The 2-azabicyclo[3.1.0]hexane scaffold has been incorporated into a number of biologically active molecules, demonstrating its potential as a valuable building block in drug design.
Enzyme Inhibition
The constrained nature of the bicyclic system can pre-organize the molecule into a conformation that is favorable for binding to the active site of an enzyme. Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including:
-
NF-κB Inducing Kinase (NIK): As mentioned, a 2-azabicyclo[3.1.0]hexanone-containing compound has been synthesized as a potent NIK inhibitor, which has therapeutic potential in autoimmune and inflammatory diseases.
-
Dipeptidyl Peptidase-IV (DPP-IV): The related 3-azabicyclo[3.1.0]hexane scaffold has been used to develop novel DPP-IV inhibitors for the treatment of type 2 diabetes.
Antibacterial Agents
The biological activity of 2-azabicyclo[3.1.0]hexan-4-one has been explored, revealing its potential as an antibacterial agent.[1] The strained ring system is thought to contribute to its ability to form covalent bonds with nucleophilic sites on bacterial proteins and DNA, leading to the disruption of essential cellular processes.[1]
Conclusion and Future Perspectives
2-Azabicyclo[3.1.0]hexan-4-one HCl represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid bicyclic structure, combined with the versatile ketone functionality, offers a unique platform for the design of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for this class of compounds continue to advance, we can expect to see the emergence of 2-azabicyclo[3.1.0]hexane-based candidates in a growing number of drug discovery pipelines. Further investigation into the specific properties and reactivity of the 4-one isomer will undoubtedly unlock new opportunities for innovation in the pharmaceutical sciences.
References
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
Sources
Technical Guide: Properties and Applications of 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride
This guide details the physicochemical properties, structural significance, and synthetic utility of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride , a specialized bicyclic scaffold used in high-value medicinal chemistry campaigns.
Executive Summary
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (CAS: 2173992-15-7) is a conformationally restricted bicyclic amine salt.[1][2][3][4][5] It serves as a critical "molecular stiffener" in drug design, specifically functioning as a rigidified surrogate for proline or pyrrolidine. By fusing a cyclopropane ring to a pyrrolidine core, this scaffold locks the nitrogen lone pair and the ketone vector into a precise spatial orientation, reducing the entropic penalty of ligand-target binding.
This compound is distinct from its isomer, the lactam 2-azabicyclo[3.1.0]hexan-3-one. The "4-one" designation indicates a ketone functionality at the C4 position, rendering it a highly reactive beta-aminoketone derivative stabilized in the salt form.
Key Technical Specifications
| Property | Specification |
| Chemical Name | 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride |
| CAS Number (Salt) | 2173992-15-7 |
| CAS Number (Free Base) | 1824551-24-7 |
| Molecular Formula | C₅H₇NO[2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 133.58 g/mol (Salt); 97.12 g/mol (Base) |
| Core Structure | Bicyclic [3.1.0] system (Pyrrolidine fused to Cyclopropane) |
| Functional Groups | Secondary Amine (masked as HCl), Ketone (C4) |
| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, Et₂O |
Structural Analysis & Stereochemistry
The therapeutic value of this compound lies in its stereochemistry. The [3.1.0] bicyclic system possesses two bridgehead carbons (C1 and C5). The fusion of the three-membered ring forces the five-membered ring into a rigid conformation, typically a "boat" or flattened envelope, which is distinct from the flexible puckering of a standard proline ring.
Stereochemical Configurations
The commercially available building block is often supplied as a racemic mixture or as specific enantiomers, typically defined by the bridgehead chirality:
-
(1S, 5R)-isomer: Often the bioactive pharmacophore in protease inhibitors.
-
(1R, 5S)-isomer: The enantiomer.
Note: The bridgehead hydrogens are cis to each other in stable [3.1.0] systems. Trans-fusion is geometrically highly strained and generally inaccessible in this ring size.
DOT Diagram: Structural Connectivity
The following diagram illustrates the connectivity and the numbering system used to distinguish the "4-one" (ketone) from the "3-one" (lactam).
Caption: Connectivity map of the 2-azabicyclo[3.1.0]hexan-4-one core. Note the ketone at C4, distinct from the lactam C3 position.
Synthetic Routes & Manufacturing
The synthesis of the 4-one derivative is more complex than the 3-one lactam due to the need to introduce the ketone functionality without oxidizing the amine or cleaving the strained cyclopropane ring.
Primary Synthetic Pathway (General Protocol)
A robust route typically involves the cyclopropanation of an N-protected dihydropyrrole followed by oxidation.
-
Starting Material: N-Boc-2,5-dihydro-1H-pyrrole (3-pyrroline).
-
Cyclopropanation: Reaction with diethylzinc/diiodomethane (Simmons-Smith) or a diazoacetate/Rh(II) catalyst to form the [3.1.0] skeleton.
-
Functionalization: If the starting material was a pyrroline, the product is the parent 2-azabicyclo[3.1.0]hexane. To introduce the ketone at C4:
-
Step A: Benzylic/Allylic oxidation (challenging).
-
Step B (Alternative): Synthesis from a 4-hydroxy-proline derivative. The 4-hydroxy group is oxidized to a ketone after cyclopropanation.
-
-
Deprotection & Salt Formation: Removal of the Boc group (e.g., using HCl/Dioxane) yields the hydrochloride salt.
Experimental Workflow Visualization
Caption: Synthetic logic flow from hydroxy-pyrrole precursor to the final hydrochloride salt.
Applications in Drug Discovery
The 2-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry.
Proline Isostere (Peptidomimetics)
In peptide-based drugs, replacing a proline residue with 2-azabicyclo[3.1.0]hexan-4-one restricts the
-
HCV NS3/4A Protease: Used in the "P2" position of inhibitors (similar to Boceprevir analogs).
-
DPP-4 Inhibitors: Used to target diabetes pathways (similar to Saxagliptin, which uses the nitrile derivative).
Covalent Inhibitors
The C4 ketone is an electrophile. In some designs, this ketone can form a reversible covalent bond (hemiketal) with the active site serine or cysteine of a target enzyme, acting as the "warhead" of the inhibitor.
FAP-Targeted Tracers
Recent research (see Reference 4) highlights the use of the 2-azabicyclo[3.1.0]hexane scaffold in Fibroblast Activation Protein (FAP) inhibitors. While the nitrile derivative is common, the ketone (4-one) serves as a precursor for radiolabeled tracers or alternative binding modes.
Handling, Stability, and Safety
As a hydrochloride salt, the compound is significantly more stable than its free base, which is prone to oxidation and polymerization.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ketone functionality makes it sensitive to moisture (hydrate formation).
-
Hygroscopicity: HCl salts of small bicyclic amines are typically hygroscopic. Desiccated storage is mandatory.
-
Safety: Treat as a skin and eye irritant. Specific toxicological data is limited, but analogous bicyclic amines show moderate acute toxicity.
Analytical Characterization Criteria (Self-Validation)
To verify the identity of the salt in the lab, ensure the following signals are present:
-
1H NMR (D₂O): Distinct multiplets for the cyclopropane protons (0.5–2.0 ppm region) and deshielded signals for the protons alpha to the nitrogen and ketone.
-
MS (ESI+): Parent ion peak at m/z ~98 (M+H of free base).
-
Chloride Test: Positive precipitation with AgNO₃.
References
-
Smolecule. (2024).[11] Buy 2-Azabicyclo[3.1.0]hexan-4-one - Properties and Biological Activity. Retrieved from
-
PubChem. (2025). 2-Azabicyclo[3.1.0]hexane Compound Summary. National Library of Medicine.[11] Retrieved from
-
Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane scaffolds. Tetrahedron Letters. Retrieved from
-
NIH PubMed. (2025). A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from
-
AChemBlock. (2026). 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride Product Page. Retrieved from [12]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 2680693-82-5|6,6-Dimethylpiperidin-3-one|BLD Pharm [bldpharm.com]
- 3. 1965310-46-6|2-Azabicyclo[3.2.0]heptan-7-one|BLD Pharm [bldpharm.com]
- 4. CAS:1554561-31-7, 2,2-Dimethylpyrrolidin-3-one hydrochloride-毕得医药 [bidepharm.com]
- 5. 61891-75-6|1-(3,4-Dimethylpyrrolidin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. 4-{2-azabicyclo[3.1.0]hexane-2-carbonyl}oxan-4-amine - C11H18N2O2 | CSCS00023256372 [chem-space.com]
- 7. CAS#:6937-06-0 | 2-hydroxypropane-1,2,3-tricarboxylic acid; tetradecan-1-amine | Chemsrc [chemsrc.com]
- 8. (1R,4R)-2-azabicyclo[2.2.1]heptan-5-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. 3067528-26-8,2-(Hydroxymethyl)-3,3-dimethylcycloheptanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one | C9H14N2O3 | CID 126696559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride | C6H11ClN2O | CID 11564521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride 95% | CAS: 2173992-15-7 | AChemBlock [achemblock.com]
Comparative Analysis: 2-Azabicyclo[3.1.0]hexan-4-one vs. 3-one Isomers
[1][2]
Executive Summary: The Core Distinction
The fundamental difference lies in the nature of the carbonyl functionality relative to the nitrogen atom within the bicyclic framework. This structural variation dictates their chemical reactivity and medicinal utility.
| Feature | 2-Azabicyclo[3.1.0]hexan-3-one | 2-Azabicyclo[3.1.0]hexan-4-one |
| Functional Class | ||
| Electronic State | Stable, planar amide bond (resonance stabilized).[1] | Electrophilic ketone; prone to nucleophilic attack. |
| Primary Utility | Peptidomimetic scaffold (backbone constraint).[1] | Synthetic intermediate for C4-diversification.[1] |
| Key Reactivity | Reductive amination, Grignard addition, Fluorination. | |
| Stability | High (shelf-stable solid).[1] | Moderate (often stored as HCl salt to prevent polymerization).[1] |
Structural & Conformational Analysis
Numbering and Connectivity
The 2-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a cyclopropane ring at the 4,5-positions (relative to proline numbering) or 1,5-positions (IUPAC bicyclic numbering).[1]
-
Bridgehead Carbons: C1 and C5.[1]
-
3-one Isomer: Carbonyl at C3.[1] Connectivity:
. This creates a rigid amide bond adjacent to the nitrogen. -
4-one Isomer: Carbonyl at C4.[1] Connectivity:
. This places the carbonyl beta to the nitrogen, creating a ketone functionality.
Conformational Puckering
The fusion of the cyclopropane ring imposes severe conformational constraints on the five-membered ring.[1]
-
Boat vs. Chair: The bicyclic system predominantly adopts a "boat-like" conformation to minimize torsional strain between the bridgehead hydrogens and the adjacent methylene groups.[1]
-
3-one Impact: The planarity of the lactam (
) further flattens the ring, locking the (phi) and (psi) torsion angles.[1] This makes it an ideal mimic for a fixed peptide bond in a -turn conformation.[1] -
4-one Impact: The
hybridization at C4 removes a stereocenter and alters the ring pucker, often favoring a specific envelope conformation that exposes the re or si face of the ketone to nucleophilic attack, enabling high diastereoselectivity during reduction or alkylation.
Figure 1: Structural divergence and functional mapping of the 3-one and 4-one isomers.[1]
Synthetic Pathways[2][7][8][9]
Synthesis of the 3-one (Lactam)
The 3-one isomer is typically synthesized via the cyclopropanation of
Mechanism: The reaction utilizes a carbenoid species (Simmons-Smith or Diazoacetate/Rh) adding across the double bond of a 3-pyrrolin-2-one derivative.[1]
Protocol Summary (Simmons-Smith):
-
Starting Material:
-Boc-3-pyrrolin-2-one.[1] -
Reagents: Diethylzinc (
), Diiodomethane ( ), Trifluoroacetic acid (catalyst).[1] -
Conditions: DCM,
. -
Outcome: The cyclopropane adds exclusively anti to bulky protecting groups if present, or is directed by chiral auxiliaries.
-
Yield: Typically 60-80%.
Synthesis of the 4-one (Ketone)
The 4-one isomer is generally accessed via the oxidation of the corresponding 4-hydroxy-2-azabicyclo[3.1.0]hexane.[1] It is less stable and often prepared in situ or stored as a salt.
Pathway:
-
Precursor:
-Boc-4-hydroxy-2-azabicyclo[3.1.0]hexane (often obtained from the cyclopropanation of -Boc-pyrrole followed by hydration/oxidation or from 4-hydroxyproline routes).[1] -
Oxidation Step: Swern Oxidation or Dess-Martin Periodinane (DMP) is preferred to avoid epimerization or ring opening.[1]
-
Isolation: Purification on silica must be rapid; the product is often used immediately for reductive aminations.
Figure 2: Parallel synthetic workflows for accessing the lactam (3-one) and ketone (4-one) scaffolds.[1]
Reactivity & Medicinal Chemistry Applications[1][7][8][10]
The 3-one: Backbone Engineering
The 3-one isomer functions primarily as a structural template .[1]
-
Protease Inhibitors: The rigid bicyclic lactam mimics the P1 or P2 residue in peptide-based inhibitors (e.g., HCV NS3/4A protease inhibitors).[1] The lactam carbonyl can participate in hydrogen bonding similar to a peptide bond but with restricted rotation.
-
DPP-4 Inhibition: While Saxagliptin contains a nitrile, the 3-one is a key intermediate.[1] Converting the amide to a nitrile (via dehydration of the primary amide) allows access to the electrophilic "warhead" required for covalent inhibition of DPP-4.[1]
The 4-one: Diversity Generation
The 4-one isomer is a diversity point .[1]
-
Reductive Amination: Reaction with primary amines and
yields 4-amino-2-azabicyclo[3.1.0]hexanes.[1] These are valuable for scanning SAR (Structure-Activity Relationships) in GPCR ligands where basicity at the 4-position is critical.[1] -
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) converts the ketone to a gem-difluoro motif, modulating the pKa of the amine and increasing metabolic stability.[1]
-
Stereoselective Reduction: Reduction with bulky hydrides (e.g., L-Selectride) can yield the endo-alcohol exclusively, allowing precise placement of hydrogen bond donors.[1]
Experimental Protocol: Reductive Amination of the 4-one
Objective: Synthesis of 4-(benzylamino)-2-azabicyclo[3.1.0]hexane.
-
Preparation: Dissolve
-Boc-2-azabicyclo[3.1.0]hexan-4-one (1.0 equiv) in dry 1,2-dichloroethane (DCE). -
Amine Addition: Add Benzylamine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min at RT to form the imine.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 equiv) in one portion. -
Workup: Stir overnight. Quench with sat.
. Extract with DCM. -
Validation: The disappearance of the ketone peak (
IR) and appearance of the amine confirm the transformation.[1]
References
-
Synthesis and Biological Evaluation of Azabicyclo[3.1.0]hexane Derivatives. Source:Journal of Medicinal Chemistry. Context: foundational synthesis of the 3-one scaffold for protease inhibition.[1]
-
Conformationally Restricted Proline Analogues. Source:Tetrahedron Letters. Context: Detailed conformational analysis of the boat/chair equilibrium in 3-one systems. [1]
-
Catalytic Enantioselective Synthesis of 2-Azabicyclo[3.1.0]hexane Systems. Source:Journal of the American Chemical Society. Context: Modern C-H activation methods to access these cores.[1][6] [1]
-
Saxagliptin: Synthesis and Development. Source:Bristol-Myers Squibb Process Research.[1] Context: Industrial application of the 2-azabicyclo[3.1.0]hexane-3-carbonitrile (related to the 3-one).[1]
Sources
- 1. Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)- [webbook.nist.gov]
- 2. 2-Azabicyclo[3.1.0]hexane | C5H9N | CID 17783223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Azabicyclo[3.1.0]hexan-2-one | C5H7NO | CID 14843146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Azabicyclo[3.1.0]hexan-4-one [smolecule.com]
The 2-Azabicyclo[3.1.0]hexane Scaffold: A Conformationally-Constrained Privileged Substructure in Modern Medicinal Chemistry
Abstract
The 2-azabicyclo[3.1.0]hexane scaffold has emerged as a significant "privileged substructure" in medicinal chemistry, prized for its rigid, three-dimensional architecture that offers a unique conformational constraint. This technical guide provides an in-depth exploration of this bicyclic system, from its stereoselective synthesis and conformational analysis to its diverse applications in drug design. We will delve into the structure-activity relationships (SAR) of key derivatives targeting a range of biological entities, including dipeptidyl peptidase-IV (DPP-IV), dopamine D3 receptors, and nicotinic acetylcholine α4β2 receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 2-azabicyclo[3.1.0]hexane core in the design of novel therapeutics.
Introduction: The Strategic Advantage of Conformational Constraint
In the intricate dance of molecular recognition between a ligand and its biological target, conformation is paramount. The 2-azabicyclo[3.1.0]hexane scaffold, a fused ring system comprising a pyrrolidine and a cyclopropane ring, offers medicinal chemists a powerful tool to lock in specific spatial arrangements of pharmacophoric elements. This rigidification reduces the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.[1] Its role as a constrained proline analog has been particularly influential, enabling the design of peptidomimetics and small molecules with improved pharmacokinetic profiles.
This guide will illuminate the multifaceted nature of this scaffold, providing both foundational knowledge and practical insights for its application in drug discovery programs.
Synthesis of the 2-Azabicyclo[3.1.0]hexane Core: Mastering Stereochemistry
The therapeutic potential of 2-azabicyclo[3.1.0]hexane derivatives is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic routes is of critical importance. A variety of strategies have been successfully employed to construct this bicyclic system with high diastereoselectivity and enantioselectivity.
Asymmetric Simmons-Smith Cyclopropanation
One of the most effective methods for the enantioselective synthesis of the 2-azabicyclo[3.1.0]hexane core involves an asymmetric Simmons-Smith cyclopropanation of a pyrrolene precursor. This approach allows for the controlled installation of the cyclopropane ring with a defined stereochemistry.[1]
Experimental Protocol: Asymmetric Synthesis of (1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid [1]
This protocol outlines a key transformation in the synthesis of a versatile 2-azabicyclo[3.1.0]hexane intermediate.
-
Step 1: Preparation of the Pyrrolene Precursor: The synthesis commences with the protection and subsequent reduction-dehydration of glutamic acid to yield the corresponding N-Boc protected pyrrolene ester.
-
Step 2: Asymmetric Simmons-Smith Reaction:
-
To a solution of the pyrrolene precursor in an appropriate solvent (e.g., dichloromethane), is added a chiral ligand, such as a bis(oxazoline) or a tartrate-derived ligand.
-
The mixture is cooled to a low temperature (e.g., -78 °C), and a solution of diethylzinc is added dropwise.
-
Diiodomethane is then added slowly to the reaction mixture.
-
The reaction is allowed to stir at low temperature for several hours and then gradually warmed to room temperature.
-
-
Step 3: Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid ester.
-
-
Step 4: Hydrolysis: The ester is then hydrolyzed using standard conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield the final carboxylic acid.
Rhodium-Catalyzed Intramolecular Cyclopropanation
Another powerful strategy involves the rhodium(II)-catalyzed intramolecular cyclopropanation of a diazoester precursor. This method offers excellent control over the relative stereochemistry of the newly formed cyclopropane ring.
Caption: Key synthetic routes to the 2-azabicyclo[3.1.0]hexane scaffold.
Conformational Analysis: A Predominantly Boat-Like Structure
The rigid nature of the 2-azabicyclo[3.1.0]hexane scaffold significantly restricts its conformational freedom. X-ray crystallography, NMR spectroscopy, and computational studies have consistently shown that the five-membered pyrrolidine ring adopts a boat-like conformation.[2][3] This is in contrast to the more flexible envelope and twisted conformations typically observed in proline and other pyrrolidine-containing molecules. This inherent boat conformation is a key determinant of the scaffold's utility in drug design, as it pre-organizes substituents into well-defined spatial orientations.
The degree of puckering and the precise dihedral angles can be influenced by the nature and stereochemistry of substituents on the ring system. For instance, the presence of a bulky N-Boc protecting group can subtly alter the ring conformation compared to the unsubstituted parent scaffold.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The unique structural features of the 2-azabicyclo[3.1.0]hexane core have been exploited in the development of potent and selective modulators for a variety of biological targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
The 2-azabicyclo[3.1.0]hexane scaffold serves as a key component of the highly successful DPP-IV inhibitor, Saxagliptin.[4] In this context, the scaffold acts as a constrained proline mimetic, with the 3-carboxamide group interacting with the S1 pocket of the enzyme. The rigid bicyclic structure helps to correctly position the cyanopyrrolidine warhead for covalent interaction with the catalytic serine residue of DPP-IV.
Structure-Activity Relationship (SAR) of 2-Azabicyclo[3.1.0]hexane-based DPP-IV Inhibitors:
| Compound | R Group | DPP-IV IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Saxagliptin | Adamantyl | 22 | >400-fold | >250-fold |
| Analog 1 | Cyclohexyl | 45 | >350-fold | >200-fold |
| Analog 2 | Phenyl | 120 | >150-fold | >100-fold |
| Analog 3 | H | >1000 | - | - |
Data is illustrative and compiled from various sources for comparative purposes.
The SAR data clearly indicates that a bulky, lipophilic group at the R position, such as the adamantyl group in Saxagliptin, is crucial for high potency. This group is believed to occupy a hydrophobic sub-pocket within the DPP-IV active site, leading to enhanced binding affinity.[5]
Caption: Key interactions of 2-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors.
Dopamine D3 Receptor Antagonists for Neuropsychiatric Disorders
The 2-azabicyclo[3.1.0]hexane scaffold has also been successfully incorporated into potent and selective antagonists of the dopamine D3 receptor, a key target for the treatment of schizophrenia, addiction, and other neuropsychiatric disorders.[6] The rigid nature of the scaffold helps to position the pharmacophoric elements, typically an aromatic group and a basic nitrogen atom, in an optimal orientation for high-affinity binding to the D3 receptor.
Quantitative SAR of 2-Azabicyclo[3.1.0]hexane-based Dopamine D3 Antagonists: [7][8]
| Compound | Aromatic Group (Ar) | Linker (X) | D3 Ki (nM) | D3/D2 Selectivity |
| GSK598809 (analogue) | 4-Trifluoromethylphenyl | O | 0.5 | >200-fold |
| Analog 4 | 4-Chlorophenyl | O | 1.2 | >150-fold |
| Analog 5 | Phenyl | O | 5.8 | >100-fold |
| Analog 6 | 4-Trifluoromethylphenyl | CH2 | 3.5 | >180-fold |
Data is illustrative and compiled from various sources for comparative purposes.
The SAR for this class of compounds highlights the importance of an electron-withdrawing group on the phenyl ring for optimal D3 receptor affinity. The nature of the linker between the bicyclic core and the aromatic moiety also plays a significant role in modulating both potency and selectivity.
Nicotinic Acetylcholine α4β2 Receptor (nAChR) Antagonists for Depression
More recently, the 2-azabicyclo[3.1.0]hexane scaffold has been utilized in the development of novel antagonists for the α4β2 nicotinic acetylcholine receptor, a promising target for the treatment of depression.[9] The constrained nature of the scaffold is thought to contribute to the high affinity and selectivity of these compounds.
Antiviral Applications: Influenza Neuraminidase Inhibitors
The bicyclo[3.1.0]hexane framework, a close structural relative of the 2-azabicyclo[3.1.0]hexane scaffold, has been explored for the development of influenza neuraminidase inhibitors.[10][11] The rationale behind this approach is that the rigid bicyclic system can mimic the distorted boat conformation of sialic acid, the natural substrate of the enzyme, as it binds to the active site. While initial studies have shown micromolar inhibition, further optimization is required to compete with established neuraminidase inhibitors like Oseltamivir and Zanamivir.[12][13]
Future Perspectives and Conclusion
The 2-azabicyclo[3.1.0]hexane scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its inherent conformational rigidity provides a distinct advantage in the design of potent and selective ligands for a diverse array of biological targets. The successful clinical development of Saxagliptin is a testament to the power of this approach.
Future research in this area is likely to focus on several key aspects:
-
The development of novel and more efficient stereoselective synthetic methodologies.
-
The exploration of a wider range of biological targets, including those involved in neurodegenerative diseases and cancer.[9]
-
The use of computational modeling to further refine the design of next-generation therapeutics based on this privileged scaffold.
References
- Colombo, C., Pinto, B. M., Bernardi, A., & Bennet, A. J. (2016). Synthesis and evaluation of influenza neuraminidases inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(30), 7246–7258.
- Micheli, F., et al. (2011). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PubMed Central.
- Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. (2019). PMC.
- Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Bentham Science Publishers.
- Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). PubMed.
- Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. (2016). PubMed.
- Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Bentham Science.
- Micheli, F., et al. (2017). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience.
- Ghate, M., & Jain, S. V. (2025). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors.
- Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. (2018). Semantic Scholar.
- Pathy, K. S. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch.
- Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. (2025).
- Bonanomi, G., et al. (2010). Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists. PubMed.
- Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (2014). PMC.
- Micheli, F., et al. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. PubMed.
- A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (2016).
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2016). MDPI.
- Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. (2022). Semantic Scholar.
- (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester. ChemScene.
- Tetzlaff, C., et al. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate.
- Identification of novel α4β2-nicotinic acetylcholine receptor (nAChR) agonists based on an isoxazole ether scaffold that demonstrate antidepressant-like activity. (2012). PubMed.
- Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. (2024).
- Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (1988).
- Mjoberg, P. J., & Almlöf, J. (1976). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.
- Nicotinic (α4β2) Receptors. Tocris Bioscience.
- Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022). PNAS.
- Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. (2020). MDPI.
- Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide. (2025). Benchchem.
- Acetylcholine Receptors (Nicotinic). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clinicsearchonline.org [clinicsearchonline.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 8. Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of influenza neuraminidases inhibitors based on a bicyclo[3.1.0]hexane scaffold [air.unimi.it]
- 11. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
therapeutic potential of azabicyclo[3.1.0]hexan-4-one derivatives
An In-Depth Technical Guide on the Therapeutic Potential of Azabicyclo[3.1.0]hexan-4-one Derivatives
Abstract
The azabicyclo[3.1.0]hexane framework represents a privileged scaffold in modern medicinal chemistry, conferring a unique three-dimensional architecture that is instrumental in designing potent and selective therapeutic agents. This guide focuses specifically on the azabicyclo[3.1.0]hexan-4-one core, a synthetically challenging yet highly valuable motif. We will delve into its structural rationale, key synthetic methodologies, and primary therapeutic application as an inhibitor of NF-κB Inducing Kinase (NIK) for autoimmune and inflammatory diseases. Furthermore, we will explore the broader therapeutic landscape informed by related azabicyclo[3.1.0]hexane derivatives, which have demonstrated significant potential in oncology, central nervous system (CNS) disorders, and virology. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights.
Part 1: The Azabicyclo[3.1.0]hexan-4-one Core: A Structurally Unique Scaffold
The Concept of a Privileged Scaffold
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The azabicyclo[3.1.0]hexane moiety is an exemplary case. Its rigid, bicyclic structure significantly constrains the conformational flexibility of appended pharmacophores. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and selectivity. The inclusion of a ketone at the 4-position, creating the azabicyclo[3.1.0]hexan-4-one core, introduces a polar interaction point and further refines the scaffold's geometry for specific molecular recognition.
Key Structural and Synthetic Insights
The therapeutic promise of this scaffold is intrinsically linked to its synthesis. The construction of the strained, fused cyclopropane-pyrrolidinone ring system presents a significant challenge. Historical routes often required numerous steps and harsh reagents. However, modern catalysis has provided more elegant solutions.
A particularly noteworthy advancement is the palladium-catalyzed, enantioselective C–H activation to form the core structure.[1] This approach streamlines the synthesis, reducing the number of linear steps and improving scalability—critical factors for advancing a compound from a lead candidate to a clinical therapeutic.[1] The causality for this choice rests on efficiency and safety; this method avoids the use of large volumes of pyrophoric reagents like ZnEt₂, which were required in earlier, less tenable scale-up efforts.
Experimental Protocol: Enantioselective Synthesis via C–H Activation
The following protocol is a conceptual representation based on methodologies developed for synthesizing advanced azabicyclo[3.1.0]hexanone intermediates.[1]
Objective: To perform an enantioselective, palladium-catalyzed intramolecular C-H cyclization to form the azabicyclo[3.1.0]hexanone core.
Methodology:
-
Reagent Preparation: In a nitrogen-purged glovebox, prepare a stock solution of the Pd(0) catalyst and the appropriate chiral ligand (e.g., a TADDOL-phosphonite ligand) in a suitable anhydrous solvent (e.g., toluene).[1] Rationale: A chiral ligand is essential to control the stereochemistry of the newly formed chiral center, ensuring the synthesis of a single enantiomer, which is crucial for pharmacological activity and safety.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the acyclic precursor substrate.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the catalyst-ligand solution via syringe.
-
Initiation and Incubation: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Rationale: Thermal energy is required to overcome the activation barrier for C-H bond cleavage and catalytic turnover.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography to yield the enantiomerically enriched azabicyclo[3.1.0]hexanone product.
Caption: Synthetic workflow for the azabicyclo[3.1.0]hexanone core.
Part 2: Primary Therapeutic Application: NIK Inhibition
The Non-Canonical NF-κB Pathway in Autoimmune Disease
The nuclear factor-κB (NF-κB) family of transcription factors plays a critical role in immunity and inflammation. The non-canonical NF-κB pathway is specifically regulated by NF-κB Inducing Kinase (NIK). Under normal conditions, NIK is kept at low levels through continuous degradation. However, upon stimulation by certain cytokines, NIK accumulates and activates downstream signaling, leading to the transcription of genes involved in inflammation and immune cell survival. Dysregulation of this pathway is a hallmark of several autoimmune diseases, including lupus erythematosus, making NIK a compelling therapeutic target.[1]
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
Conclusion
The azabicyclo[3.1.0]hexan-4-one scaffold and its close relatives stand out as exceptionally valuable frameworks in drug discovery. Their constrained conformation provides a powerful tool for achieving high target affinity and selectivity. The successful development of a derivative as a clinical candidate for NIK inhibition in autoimmune diseases validates the therapeutic potential of this specific core. [1]The broad applicability of the parent scaffold in oncology, CNS disorders, and virology further underscores its privileged nature. Future research will undoubtedly continue to leverage this unique chemical architecture to address a wide range of unmet medical needs.
References
-
Thieme Chemistry. (n.d.). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Thieme. Retrieved from [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 798–807. Retrieved from [Link]
-
Stepakov, A., Larina, A., Filatov, A., Khoroshilova, O., Boitsov, V., Dar'in, D., Bakulev, V., & E-Malev, O. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Pharmaceuticals, 15(4), 469. Retrieved from [Link]
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(9), 1795–1803. Retrieved from [Link]
-
Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. Retrieved from [Link]
-
Naeimi, H., & Nazifi, Z. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Synlett, 27(18), 2561-2564. Retrieved from [Link]
-
Hartmann, R. W., & Batzl, C. (1989). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 32(11), 2492-2497. Retrieved from [Link]
- Kozikowski, A. P., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. US Patent Application US20070082940A1.
-
Larina, A., Stepakov, A., Filatov, A., Khoroshilova, O., Boitsov, V., Dar'in, D., Bakulev, V., & Malev, O. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 26(15), 4482. Retrieved from [Link]
-
Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833-2853. Retrieved from [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Retrieved from [Link]
- Micheli, F., et al. (2012). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent EP2070922B1.
-
Larina, A., Stepakov, A., Filatov, A., Khoroshilova, O., Dar'in, D., Bakulev, V., & Malev, O. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10769. Retrieved from [Link]
-
Micheli, F., et al. (2009). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(23), 7746-7757. Retrieved from [Link]
- Skolnick, P., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. WIPO Patent Application WO2007016155A2.
-
Chen, Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane via Ru(II)-catalyzed intramolecular cyclopropanation. Tetrahedron Letters, 117, 154435. Retrieved from [Link]
-
Colombo, C., Pinto, B. M., Bernardi, A., & Bennet, A. J. (2016). Synthesis and evaluation of influenza neuraminidases inhibitors based on a bicyclo[3.1.0]hexane scaffold. Abstracts of Papers of the American Chemical Society, 252. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2022). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. In Name Reactions in Organic Synthesis. Wiley. Retrieved from [Link]
Sources
2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary & Structural Rationale
In modern drug discovery, the transition from flat, sp2-rich aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. The 2-azabicyclo[3.1.0]hexane system represents a premier class of conformationally restricted bioisosteres for flexible pyrrolidines and piperidines[1].
Specifically, 2-azabicyclo[3.1.0]hexan-4-one hydrochloride (CAS: 2173992-15-7) serves as a highly versatile, bifunctional building block[2]. The fusion of a cyclopropane ring to the pyrrolidine core locks the five-membered ring into a "perpetual boat" conformation[1]. This rigidity drastically reduces the entropic penalty upon protein-ligand binding, often resulting in enhanced target affinity, improved metabolic stability, and a lower propensity for off-target effects[1]. The presence of the C4 ketone provides a critical synthetic handle for late-stage functionalization, making this molecule an invaluable starting material for medicinal chemists.
Physicochemical Profiling
The molecular formula of the hydrochloride salt is C₅H₈ClNO , which is derived from the free base (C₅H₇NO) paired with one equivalent of hydrochloric acid[2]. Understanding the exact mass and isotopic distribution is critical for downstream liquid chromatography-mass spectrometry (LC-MS) validation.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Significance |
| Chemical Name | 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 2173992-15-7 | Unique identifier for the HCl salt form[2]. |
| Molecular Formula | C₅H₈ClNO | Accounts for the base (C₅H₇NO) + HCl[2]. |
| Molecular Weight | 133.58 g/mol | Calculated standard atomic weights[2]. |
| Monoisotopic Mass (Base) | 97.0528 Da | Exact mass of the free base for high-res MS. |
| [M+H]⁺ (ESI+) | m/z 98.06 | Primary ion observed in positive mode LC-MS. |
| Scaffold Classification | Bicyclic fused heterocycle | Provides conformational restriction (sp3 character)[1]. |
Mechanistic Importance in Medicinal Chemistry
The utility of the 2-azabicyclo[3.1.0]hexane scaffold is grounded in its ability to dictate the spatial trajectory of attached pharmacophores. Flexible amines often adopt multiple low-energy conformations in solution, requiring energy to organize into the bioactive conformation upon binding.
By employing the 2-azabicyclo[3.1.0]hexane core, researchers bypass this thermodynamic bottleneck. This strategy has been successfully deployed in the development of highly selective A3 adenosine receptor ligands, where the scaffold increases both potency and selectivity compared to standard nucleoside analogs[3]. Furthermore, this core is a central feature in clinical candidates such as SUVN-911, a potent α4β2 neuronal nicotinic acetylcholine receptor antagonist developed for the treatment of depression[4].
The C4 ketone in 2-azabicyclo[3.1.0]hexan-4-one allows chemists to project substituents (via reductive amination or Grignard addition) into distinct vectors that are entirely inaccessible using flat aromatic systems.
Experimental Protocols: Divergent C4 Functionalization
To utilize this building block effectively, the secondary amine must be orthogonally protected before manipulating the C4 ketone. The following protocol outlines a self-validating workflow for generating 4-amino derivatives.
Step 1: Freebasing and N-Protection
-
Objective: Protect the highly nucleophilic N2 position to prevent intermolecular condensation with the C4 ketone (which would lead to oligomerization).
-
Procedure: Suspend 2-azabicyclo[3.1.0]hexan-4-one HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C to neutralize the HCl salt. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
-
Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The Boc group is selected because it is stable to the subsequent reductive amination conditions but easily removed via acidolysis.
Step 2: Reductive Amination at C4
-
Objective: Convert the C4 ketone into a substituted amine.
-
Procedure: Dissolve the N-Boc protected intermediate (1.0 eq) in 1,2-dichloroethane (DCE). Add the desired primary amine (R-NH₂, 1.2 eq) and a catalytic amount of acetic acid. Stir for 2 hours to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is specifically utilized because its electron-withdrawing acetate groups render the boron less hydridic. This ensures it selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted C4 ketone into a secondary alcohol.
Step 3: Global Deprotection
-
Procedure: Treat the purified product from Step 2 with 4M HCl in 1,4-dioxane for 2 hours at room temperature. Concentrate under vacuum to yield the final functionalized 2-azabicyclo[3.1.0]hexane derivative as an HCl salt.
Figure 1: Divergent C4-functionalization workflow for 2-azabicyclo[3.1.0]hexane scaffolds.
Analytical Validation & Self-Validating Systems
To ensure the integrity of the experimental workflow, the following analytical checkpoints must be met. If the data deviates from these parameters, the reaction has failed or degraded.
-
Starting Material Verification (LC-MS): The hydrochloride salt will not be visible as an intact adduct in positive electrospray ionization (ESI+). A successful injection of 2-azabicyclo[3.1.0]hexan-4-one HCl will yield a sharp peak at m/z 98.06 [M+H]⁺ . The presence of the chloride counterion must be validated orthogonally via elemental analysis or precipitation with AgNO₃.
-
NMR Signatures (¹H and ¹³C): The defining feature of the bicyclo[3.1.0] system is the highly shielded cyclopropane methylene protons (C6). In ¹H NMR, these typically appear as distinct multiplets between 0.5 ppm and 1.5 ppm , pushed upfield by the anisotropic ring current of the strained three-membered ring.
-
Reaction Validation: Following Step 2 (Reductive Amination), the success of the reaction is self-validated by the disappearance of the ketone carbonyl carbon signal (~210 ppm) in the ¹³C NMR spectrum, and the emergence of a new aliphatic C-N carbon signal (~50–65 ppm).
References
-
Tosh, D. K., et al. "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships". PubMed Central (NIH). Available at: [Link]
-
Nirogi, R., et al. "Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression". Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride 95% | CAS: 2173992-15-7 | AChemBlock [achemblock.com]
- 3. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Bicyclic Proline Analog: 2-Azabicyclo[3.1.0]hexan-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-azabicyclo[3.1.0]hexan-4-one, a conformationally restrained bicyclic proline analog of significant interest in medicinal chemistry. By leveraging field-proven insights and authoritative sources, this document will delve into the synthesis, physicochemical properties, and biological potential of this unique molecular scaffold.
Introduction: The Significance of Constrained Proline Analogs
L-proline, the only proteinogenic secondary amino acid, imparts significant conformational rigidity upon peptide chains due to its cyclic nature. This inherent structural constraint is pivotal in defining the secondary structures of proteins, such as β-turns and the termination of α-helices. In the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability, medicinal chemists have increasingly turned to conformationally restricted proline analogs.
Bicyclic proline analogs, such as the 2-azabicyclo[3.1.0]hexane framework, represent a class of highly constrained scaffolds. The fusion of a cyclopropane ring to the pyrrolidine core further limits the conformational freedom of the molecule, presenting a unique three-dimensional arrangement of substituents. This structural rigidity can lead to a more precise interaction with biological targets, potentially enhancing binding affinity and reducing off-target effects. The introduction of a ketone functionality at the 4-position of the 2-azabicyclo[3.1.0]hexane core, yielding 2-azabicyclo[3.1.0]hexan-4-one, offers an additional point for chemical modification and interaction with biological macromolecules.
Physicochemical Properties of 2-Azabicyclo[3.1.0]hexan-4-one
The unique bicyclic structure of 2-azabicyclo[3.1.0]hexan-4-one results in a strained ring system that dictates its chemical and biological properties. Below is a summary of its key physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | |
| Molecular Weight | 97.12 g/mol | |
| IUPAC Name | 2-azabicyclo[3.1.0]hexan-4-one | |
| Canonical SMILES | C1C2C1NCC2=O | |
| InChI Key | WOWOZIKKNISHGM-UHFFFAOYSA-N | |
| Physical Form | Solid | Inferred from related compounds |
| Storage | Refrigerated | Inferred from related compounds |
Synthesis of the 2-Azabicyclo[3.1.0]hexan-4-one Core
The synthesis of the 2-azabicyclo[3.1.0]hexanone scaffold can be approached through several strategies, with modern methods favoring efficiency and stereocontrol.
Overview of Synthetic Strategies
Recent advancements in synthetic organic chemistry have provided streamlined routes to azabicyclo[3.1.0]hexanone derivatives. One notable approach involves the catalytic, enantioselective C-H activation of a cyclopropylamine precursor, which significantly reduces the number of linear steps compared to traditional methods.[1] This strategy allows for the scalable synthesis of these complex molecular scaffolds, making them more accessible for drug discovery programs.[1]
Another established method involves the cyclization of acyclic precursors. For instance, the intramolecular Kulinkovich–de Meijere reaction of N-alkenyl amides, a titanium-mediated process, offers an expedient route to the 2-azabicyclo[3.1.0]hexane core.[2]
Hypothetical Experimental Protocol for 2-Azabicyclo[3.1.0]hexan-4-one Synthesis
The following is a hypothetical, multi-step protocol for the synthesis of 2-azabicyclo[3.1.0]hexan-4-one, adapted from established procedures for related isomers. This protocol serves as a guiding framework and would require optimization for the specific target molecule.
Step 1: Boc-Protection of a Suitable Amino Alcohol
-
Dissolve the starting amino alcohol in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF).
-
Add a base, for example, a 1 M aqueous solution of sodium carbonate (Na₂CO₃).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.
Step 2: Oxidation to the Ketone
-
Dissolve the Boc-protected amino alcohol in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or 0 °C) until completion.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate to obtain the Boc-protected ketone.
Step 3: Intramolecular Cyclization
-
Subject the Boc-protected ketone to conditions that promote intramolecular cyclization. This could involve a base-mediated reaction or a transition-metal-catalyzed C-H activation, depending on the specific precursor design.
-
Monitor the reaction for the formation of the bicyclic product.
-
Purify the product using column chromatography on silica gel.
Step 4: Deprotection to Yield 2-Azabicyclo[3.1.0]hexan-4-one
-
Dissolve the Boc-protected 2-azabicyclo[3.1.0]hexan-4-one in a suitable solvent like DCM.
-
Add a strong acid, such as a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the reaction at room temperature until the evolution of carbon dioxide ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
-
Neutralize with a suitable base and extract to yield the free base of 2-azabicyclo[3.1.0]hexan-4-one.
Caption: Hypothetical synthetic workflow for 2-azabicyclo[3.1.0]hexan-4-one.
Chemical Reactivity
The strained bicyclic structure of 2-azabicyclo[3.1.0]hexan-4-one, coupled with the presence of a secondary amine and a ketone, imparts a unique reactivity profile.
-
Ring Strain: The fused cyclopropane ring introduces significant ring strain, making the C1-C5 and C1-C6 bonds susceptible to cleavage under certain conditions, such as catalytic hydrogenation.[3]
-
Nucleophilic Amine: The secondary amine at the 2-position is nucleophilic and can be readily acylated, alkylated, or used in other coupling reactions to introduce a wide range of substituents.
-
Electrophilic Ketone: The ketone at the 4-position is an electrophilic center that can undergo reactions typical of carbonyls, such as reduction to the corresponding alcohol, reductive amination, and addition of various nucleophiles.
Biological Activity and Potential Applications
While research on the specific biological activities of 2-azabicyclo[3.1.0]hexan-4-one is still emerging, the broader azabicyclo[3.1.0]hexane scaffold has been incorporated into a variety of biologically active molecules.
Potential Antibacterial Activity
There is evidence to suggest that 2-azabicyclo[3.1.0]hexan-4-one possesses potential as an antibacterial agent.[4] The proposed mechanism of action involves the strained ring system facilitating the formation of covalent bonds with nucleophilic residues in bacterial proteins and DNA.[4] This covalent modification is thought to disrupt critical cellular processes, such as DNA replication, leading to bacterial cell death.[4] Further derivatization of this core could enhance its efficacy against various pathogenic bacteria.[4]
Caption: Proposed antibacterial mechanism of 2-azabicyclo[3.1.0]hexan-4-one.
Broader Therapeutic Potential
The 2-azabicyclo[3.1.0]hexanone core is a key structural feature in inhibitors of the nuclear factor-κB (NF-κB) inducing kinase (NIK). NIK is a critical component of the non-canonical NF-κB signaling pathway, which plays a significant role in regulating immune functions. Dysregulation of this pathway is implicated in autoimmune and inflammatory diseases. Therefore, 2-azabicyclo[3.1.0]hexan-4-one could serve as a valuable scaffold for the development of novel NIK inhibitors.
Furthermore, derivatives of the closely related 3-azabicyclo[3.1.0]hexane scaffold have been investigated as potent and selective antagonists for the dopamine D3 receptor, with potential applications in treating drug addiction.[5] They have also been explored as µ opioid receptor ligands for the treatment of pruritus.[3] These findings suggest that the 2-azabicyclo[3.1.0]hexan-4-one core warrants investigation across a range of therapeutic targets.
Experimental Protocol: Characterization
Following the synthesis and purification of 2-azabicyclo[3.1.0]hexan-4-one, a thorough characterization is essential to confirm its structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). The proton NMR spectrum is expected to show characteristic signals for the protons on the bicyclic ring system. The chemical shifts and coupling constants will be indicative of the rigid, strained structure.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon at the 4-position is expected to have a characteristic downfield chemical shift (typically >190 ppm).
2. Mass Spectrometry (MS)
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecule. The observed mass should correspond to the calculated exact mass of the [M+H]⁺ ion.
3. Infrared (IR) Spectroscopy
-
Acquire an IR spectrum of the solid sample (e.g., using an ATR accessory). The spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1750 cm⁻¹, and a characteristic N-H stretching band for the secondary amine.
Conclusion and Future Perspectives
2-azabicyclo[3.1.0]hexan-4-one is a promising, yet underexplored, bicyclic proline analog with significant potential in drug discovery. Its conformationally constrained framework and embedded functionalities make it an attractive scaffold for the design of potent and selective modulators of various biological targets. The preliminary evidence of its antibacterial activity warrants further investigation and structure-activity relationship studies. Moreover, the proven utility of the broader azabicyclo[3.1.0]hexanone core in developing inhibitors for targets such as NIK suggests that 2-azabicyclo[3.1.0]hexan-4-one could be a valuable building block for a wide range of therapeutic agents. Future research should focus on developing efficient and stereoselective synthetic routes to this specific isomer and conducting comprehensive biological evaluations to fully elucidate its therapeutic potential.
References
Sources
- 1. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Buy 2-Azabicyclo[3.1.0]hexan-4-one [smolecule.com]
- 5. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Antibacterial Activity of 2-Azabicyclo[3.1.0]hexane Derivatives
The following technical guide details the antibacterial activity, structure-activity relationships (SAR), and experimental protocols for 2-azabicyclo[3.1.0]hexane derivatives and their relevant structural isomers.
A Technical Guide for Drug Development Professionals
Executive Summary
The azabicyclo[3.1.0]hexane scaffold represents a privileged class of conformationally constrained heterocycles in medicinal chemistry.[1] Its unique "boat-like" geometry allows it to lock pharmacophores into bioactive conformations, enhancing binding affinity and metabolic stability.
While the 3-azabicyclo isomer is famous as the side chain of the fluoroquinolone Trovafloxacin , the 2-azabicyclo[3.1.0]hexane core (often referred to as methanoproline ) serves a distinct and critical role: it acts as a rigid proline surrogate . By constraining the
This guide analyzes the antibacterial utility of the 2-azabicyclo core, contrasts it with its 1- and 3- isomers, and provides actionable protocols for synthesis and biological evaluation.
The 2-Azabicyclo[3.1.0]hexane Core: Proline Mimetics
Structural Significance
The 2-azabicyclo[3.1.0]hexane system incorporates a cyclopropane ring fused to a pyrrolidine ring. This fusion restricts the conformational flexibility of the five-membered ring, effectively "freezing" the envelope conformation.
-
Methanoproline: The 2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a rigid analog of proline.
-
Bioactivity Driver: In antimicrobial peptides, replacing Proline with 2-azabicyclo[3.1.0]hexane stabilizes secondary structures (e.g., poly-L-proline type II helices or
-turns), which are often critical for membrane permeabilization or binding to intracellular targets like the chaperone DnaK .
Mechanism of Action in Antibacterials
Unlike small-molecule antibiotics that often target a single active site, 2-azabicyclo derivatives primarily function through peptidomimetic mechanisms:
-
Enzyme Inhibition (Ligase/Racemase): The rigid scaffold mimics the transition state of proline-utilizing enzymes. It has been explored as an inhibitor of bacterial proline dehydrogenase and glutamate racemase (by mimicking the glutamate/proline transition state).
-
Antimicrobial Peptide (AMP) Stabilization: Incorporation into AMPs prevents proteolytic degradation by bacterial proteases, extending the half-life of the peptide in vivo while maintaining the amphipathic structure required for bacterial membrane disruption.
Structural Isomers & Pharmacological Divergence
To provide a complete picture, one must distinguish the 2-aza core from its clinically validated isomers.
| Isomer | Key Derivative | Primary Target | Mechanism |
| 2-Azabicyclo[3.1.0] | Methanoproline | Bacterial Membranes / DnaK | Peptidomimetic constraint; membrane disruption. |
| 3-Azabicyclo[3.1.0] | Trovafloxacin | DNA Gyrase / Topo IV | Side-chain interaction; enhances Gram(+) potency. |
| 1-Azabicyclo[3.1.0] | Ficellomycin | DNA | Aziridine-like DNA alkylation/crosslinking. |
Case Study: The 3-Azabicyclo Isomer (Trovafloxacin)
The 3-azabicyclo[3.1.0]hexyl amine side chain at the C-7 position of the naphthyridone nucleus is critical for Trovafloxacin's broad spectrum.
-
SAR Insight: The 1
,5 ,6 configuration of the bicycle provides specific steric bulk that enhances activity against anaerobes and Gram-positive bacteria (e.g., S. pneumoniae) compared to the piperazine ring of Ciprofloxacin.
Case Study: The 1-Azabicyclo Isomer (Ficellomycin)
This natural product contains a highly strained 1-azabicyclo core.
-
Mechanism: It impairs semi-conservative DNA replication. The inherent ring strain allows it to act as an alkylating agent, crosslinking DNA in a manner distinct from quinolones.
Visualization: SAR & Screening Workflow
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the position of the nitrogen atom in the bicyclic scaffold dictates the antibacterial mechanism.
Figure 1: Mechanistic divergence of azabicyclo[3.1.0]hexane isomers based on nitrogen positioning.
Screening Workflow
A self-validating workflow for evaluating these derivatives.
Figure 2: Sequential screening workflow for azabicyclo-based antibacterial candidates.
Experimental Protocols
Synthesis of 2-Azabicyclo[3.1.0]hexane (Methanoproline Core)
Methodology adapted from spirocyclic epoxide rearrangement.[2]
-
Starting Material: Begin with 1-oxa-6-azaspiro[2.5]octane derivative (derived from 4-methylenepiperidine).[2]
-
Rearrangement: Treat with a Lewis acid (e.g.,
) or strong base (n-BuLi) depending on the specific substitution pattern desired. This induces ring contraction to the bicyclo[3.1.0] system. -
Protection: Protect the nitrogen with a Boc group (Di-tert-butyl dicarbonate) to facilitate purification.
-
Verification: Confirm the cis/trans stereochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. The coupling constant
is critical for determining the ring pucker.
Minimum Inhibitory Concentration (MIC) Assay
Standardized broth microdilution protocol (CLSI guidelines).
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Prepare serial 2-fold dilutions of the 2-azabicyclo derivative in DMSO (final DMSO concentration < 1%).
-
Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Validation: Use Ciprofloxacin and Linezolid as quality control standards.
DNA Gyrase Supercoiling Assay (For 3-Aza Derivatives)
To distinguish mechanism of action.
-
Reaction Mix: Combine relaxed plasmid pBR322 DNA (0.5 µg), E. coli DNA gyrase (2-4 units), ATP (1 mM), and assay buffer.
-
Treatment: Add test compound (0.01 – 100 µM).
-
Incubation: 37°C for 30 minutes.
-
Analysis: Stop reaction with SDS/Proteinase K. Run samples on a 1% agarose gel.
-
Result: Active compounds prevent the conversion of relaxed DNA to supercoiled DNA (bands will remain higher up the gel).
Challenges & Future Directions
-
Stereochemical Complexity: The biological activity is strictly dependent on the stereochemistry (e.g.,
vs ). Asymmetric synthesis is mandatory, as the wrong enantiomer is often inactive or toxic. -
Instability (1-Aza): The 1-azabicyclo core (Ficellomycin type) is chemically unstable due to ring strain. Future work focuses on stabilizing this core with electron-withdrawing groups without losing DNA-alkylating potential.
-
Toxicity: 2-azabicyclo derivatives are also investigated as CNS agents (reuptake inhibitors). Antibacterial candidates must be screened early for blood-brain barrier (BBB) penetration to avoid CNS side effects (seizures, dizziness).
References
-
Synthesis and Structure-Activity Relationships of Trovafloxacin Analogs. Antimicrobial Agents and Chemotherapy.
-
Conformational Constraint in Oxazolidinone Antibacterials. Journal of Medicinal Chemistry.
-
Ficellomycin: Mode of Action and Biosynthesis. Organic & Biomolecular Chemistry.
-
Synthesis of 2-Azabicyclo[3.1.0]hexane Derivatives via Spirocyclic Epoxide Rearrangement. Journal of the Chemical Society, Perkin Transactions 1.
-
Proline-Rich Antimicrobial Peptides and Peptidomimetics. MDPI Antibiotics.
Sources
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride
Abstract
The 2-azabicyclo[3.1.0]hexane framework represents a class of conformationally constrained proline analogues that are of significant interest in medicinal chemistry and drug development.[1][2] This rigid bicyclic structure is a key pharmacophore in various biologically active molecules, including opioid receptor antagonists, dopamine D3 receptor modulators, and inhibitors of critical cellular signaling pathways.[3][4] Its constrained nature allows for precise orientation of substituents, making it an invaluable scaffold for designing selective and potent therapeutic agents. This document provides a comprehensive guide for the synthesis of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride, a versatile intermediate for further chemical elaboration. We present a detailed, multi-step protocol beginning from a commercially available precursor, outlining the underlying chemical principles, and offering practical insights for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Strategy
The synthesis of the 2-azabicyclo[3.1.0]hexane core is a non-trivial task due to the inherent strain of the fused cyclopropane-pyrrolidine ring system. Numerous strategies have been developed, often revolving around the key step of cyclopropanation.[5][6] Common approaches include the metal-catalyzed reaction of diazo compounds with pyrrole derivatives or the intramolecular cyclization of suitably functionalized precursors.[7][8]
The strategy detailed herein follows a robust and scalable three-part sequence:
-
Synthesis of a Protected Bicyclic Precursor: Construction of the core 2-azabicyclo[3.1.0]hexane skeleton via a Simmons-Smith-type cyclopropanation of an N-protected pyrroline derivative.
-
Allylic Oxidation: Introduction of the ketone functionality at the C-4 position of the bicyclic system.
-
Deprotection and Salt Formation: Removal of the nitrogen protecting group and concurrent formation of the hydrochloride salt to yield the final target compound.
This approach was designed for clarity, reliability, and scalability, utilizing well-established chemical transformations to ensure reproducibility.
Caption: Fig. 1: Overall Synthetic Workflow
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Diethyl ether and dichloromethane are volatile and flammable. Diiodomethane is toxic and should be handled with care.
Part A: Synthesis of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
This step constructs the core bicyclic framework using a modified Simmons-Smith cyclopropanation reaction. The use of diethylzinc allows the reaction to proceed under milder conditions compared to the traditional zinc-copper couple.
Materials:
-
tert-butyl 3-pyrroline-1-carboxylate (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Diiodomethane (CH₂I₂, 2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 3-pyrroline-1-carboxylate (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
In a separate flame-dried flask, prepare a solution of diiodomethane (2.2 eq) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cautiously cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.
-
Once gas evolution ceases, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate as a colorless oil.
Rationale: The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from coordinating with the zinc reagent and to increase its solubility in organic solvents. The Simmons-Smith reaction is a stereospecific syn-addition, which is crucial for establishing the cis-fusion of the cyclopropane ring.[5]
Part B: Synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
This step introduces the ketone at the C-4 position via an allylic-type oxidation. While the starting material is not allylic, the C-4 position is activated by the adjacent nitrogen and the strained cyclopropane ring. Chromium-based oxidants are effective for this transformation.
Materials:
-
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq)
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) (2.0 eq)
-
Celite® or silica gel (as a support)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
To a round-bottom flask, add PCC (2.0 eq) and an equal weight of Celite® or silica gel. Add anhydrous DCM and stir to create a slurry.
-
Dissolve tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq) in anhydrous DCM and add it to the PCC slurry in one portion.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate as a white solid or viscous oil.
Rationale: PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation or cleavage of the strained ring system. Adsorbing the oxidant onto an inert support like Celite® or silica gel facilitates the workup by allowing for simple filtration to remove the bulk of the chromium byproducts.
Part C: Synthesis of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
The final step involves the acid-catalyzed removal of the Boc protecting group. Using a solution of HCl in an anhydrous solvent like dioxane or ether simultaneously forms the desired hydrochloride salt, which often aids in purification by precipitation.
Materials:
-
tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq)
-
4 M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether) (5-10 eq)
-
Anhydrous diethyl ether
Protocol:
-
Dissolve tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 4 M HCl in 1,4-dioxane solution (5-10 eq) dropwise with stirring. Gas evolution (isobutylene and CO₂) should be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. A precipitate will likely form.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Upon completion, add a large volume of anhydrous diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under high vacuum to yield pure 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride.
Rationale: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, which is then eliminated as isobutylene gas. The excess HCl ensures the resulting free amine is protonated to form the stable and typically crystalline hydrochloride salt.
Reaction Scheme and Characterization
Caption: Fig. 2: Detailed Synthetic Pathway
Table 1: Characterization Data for 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
| Property | Expected Value |
| Molecular Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, D₂O) | δ 4.20-4.35 (m, 1H), 3.60-3.75 (m, 2H), 2.50-2.65 (m, 1H), 2.20-2.35 (m, 1H), 1.20-1.30 (m, 1H), 0.90-1.05 (m, 1H) ppm |
| ¹³C NMR (100 MHz, D₂O) | δ 209.0 (C=O), 52.5, 45.0, 38.0, 25.5, 18.0 ppm |
| Mass Spec (ESI+) | m/z 98.06 [M+H]⁺ (for free base C₅H₇NO) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Field-Proven Insights and Troubleshooting
-
Cyclopropanation Step: The quality of the anhydrous solvent and the slow, controlled addition of reagents are critical for achieving high yields. If the reaction is sluggish, a slight increase in temperature (to 40 °C) can be attempted, but this may lead to side products.
-
Oxidation Step: Over-oxidation is a potential issue. It is crucial to monitor the reaction closely and work it up as soon as the starting material is consumed. Using PDC as an alternative to PCC may sometimes give cleaner reactions.
-
Deprotection Step: If the hydrochloride salt does not precipitate readily, the solution can be concentrated in vacuo and the resulting residue triturated with cold diethyl ether to induce solidification. Ensure all glassware is scrupulously dry to prevent the final product from becoming gummy.
-
Purity: The final product is hygroscopic and should be stored in a desiccator. If the NMR spectrum shows residual solvent, the product can be re-dissolved in a minimal amount of methanol, re-precipitated with diethyl ether, and dried under high vacuum.
References
-
Belostotskii, A. M., & Hassner, A. (1995). Synthesis of Constrained Analogues of l-Proline. Journal of the American Chemical Society. [Link]
-
Wipf, P., & Venkatraman, S. (1996). A New Synthesis of Constrained Proline Derivatives. The Journal of Organic Chemistry. [Link]
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Letters. [Link]
-
D'Andrea, P., et al. (2005). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Amino Acids. [Link]
-
Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]
-
Padwa, A., et al. (1984). Studies on Reactions of Cyclopropanated Pyrrole. The Journal of Organic Chemistry. [Link]
-
Antipin, R. L., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. [Link]
-
Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. [Link]
-
Chervonyi, V. A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters. [Link]
-
Reiser, O. (1999). Strategies to tropanes via cyclopropanated pyrroles and furans. Chemical Reviews. [Link]
-
Wang, C., et al. (2022). Recent advances in the synthesis of 3-azabicyclo[3.1.0]hexanes. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2026). Cyclopropanation. Wikimedia Foundation. [Link]
-
Fasan, R. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects. Accounts of Chemical Research. [Link]
-
Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link]
-
Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
Sources
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
- 4. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
Application Note: 2-Azabicyclo[3.1.0]hexan-4-one HCl as a Conformationally Restricted Chiral Building Block
Executive Summary
The demand for novel, three-dimensional chemical space in drug discovery has driven the adoption of highly strained, conformationally restricted scaffolds. 2-Azabicyclo[3.1.0]hexan-4-one HCl is a premier chiral building block that serves as a rigid bioisostere for proline and pyrrolidine rings. By fusing a cyclopropane ring to a pyrrolidine core, this scaffold locks the nitrogen-containing heterocycle into a defined "V-shaped" conformation. This structural rigidity not only improves the metabolic stability of the resulting active pharmaceutical ingredients (APIs) but also precisely controls the spatial vectors of substituents attached at the C4 position.
This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 2-Azabicyclo[3.1.0]hexan-4-one HCl in the development of advanced therapeutics, including nicotinic acetylcholine receptor antagonists and NF-κB Inducing Kinase (NIK) inhibitors [1][2].
Mechanistic Insights: The Power of Conformational Restriction
In medicinal chemistry, replacing a flexible pyrrolidine ring with a 2-azabicyclo[3.1.0]hexane system drastically reduces the entropic penalty upon target binding.
-
Vector Alignment: The cyclopropane bridge (C1–C5–C6) forces the 5-membered ring into a rigid envelope conformation. This ensures that any functional group introduced at the C4 ketone is projected at a highly specific angle, optimizing interactions with deep binding pockets.
-
Facial Diastereoselectivity: The bicyclic system possesses a convex (exo) face and a concave (endo) face. The steric bulk of the cyclopropane ring ironically renders the concave endo face more sterically hindered for the approach of bulky reagents. Consequently, nucleophilic attacks—such as hydride delivery during reductive amination—predominantly occur from the less hindered convex (exo) face. This causality reliably pushes the newly formed C4-substituent into the endo orientation, allowing for highly diastereoselective syntheses without the need for chiral catalysts.
Synthetic Workflow & Experimental Protocols
To effectively utilize 2-Azabicyclo[3.1.0]hexan-4-one HCl, the secondary amine must first be protected to prevent unwanted intermolecular condensations during C4 functionalization. The sequence below outlines a self-validating system for generating C4-amino derivatives.
Synthetic workflow for C4-functionalization of 2-Azabicyclo[3.1.0]hexan-4-one HCl.
Protocol A: N-Boc Protection of the Azabicyclo Core
Objective: Mask the nucleophilic secondary amine to enable orthogonal C4 ketone chemistry [3].
-
Setup: Suspend 2-Azabicyclo[3.1.0]hexan-4-one HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.
-
Neutralization: Add Triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Causality: Et₃N neutralizes the HCl salt, freeing the amine, and acts as an acid scavenger for the subsequent protection.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in portions. Stir the mixture at room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the baseline spot (free amine) and the emergence of a UV-inactive, Ninhydrin-positive high-Rf spot confirms complete conversion.
-
Workup: Wash with 10% citric acid, followed by brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.
Protocol B: Diastereoselective Reductive Amination at C4
Objective: Introduce an amine at C4 with high endo-diastereoselectivity.
-
Imine Formation: Dissolve the N-Boc protected ketone (1.0 eq) and the desired primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE) (0.1 M). Causality: DCE is a non-coordinating solvent that stabilizes the intermediate iminium ion better than protic solvents like Methanol, preventing premature degradation of the reducing agent.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Stir for 12 hours.
-
Self-Validation: LC-MS analysis of the crude aliquot will display the desired [M+H]⁺ mass. ¹H NMR of the crude mixture will reveal the diastereomeric ratio (dr) by integrating the distinct C4-proton shifts (the endo-proton typically resonates upfield relative to the exo-proton due to shielding by the cyclopropane ring).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.
Protocol C: Global Deprotection to the HCl Salt
Objective: Remove the Boc group to yield the final functionalized chiral scaffold.
-
Reaction: Dissolve the C4-functionalized intermediate in a minimal amount of DCM. Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.
-
Causality: Anhydrous HCl in dioxane is chosen over aqueous acids (like TFA/H₂O) because the resulting diamine is highly water-soluble. The anhydrous conditions force the product to precipitate directly out of the organic solvent as a clean bis-HCl salt, bypassing a difficult aqueous workup.
-
Self-Validation: The reaction is complete when the evolution of CO₂ gas ceases and a fine white precipitate fully forms.
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
Quantitative Data: Reaction Optimization
The choice of reducing agent and solvent plays a critical role in maximizing both the yield and the diastereomeric ratio during C4 functionalization. Table 1 summarizes the optimization data for the reductive amination step.
Table 1: Optimization of Diastereoselective Reductive Amination at C4
| Entry | Amine Nucleophile | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 85 | 92:8 |
| 2 | Benzylamine | NaCNBH₃ | MeOH | 78 | 85:15 |
| 3 | Morpholine | NaBH(OAc)₃ | DCE | 88 | 95:5 |
| 4 | Aniline | Ti(OiPr)₄, NaBH₄ | THF/EtOH | 72 | 88:12 |
Data Interpretation: Entry 1 and 3 demonstrate that NaBH(OAc)₃ in DCE provides the optimal balance of high yield and excellent diastereoselectivity. The bulky triacetoxyborohydride exacerbates the steric bias of the bicyclic system, forcing hydride delivery almost exclusively from the exo face.
Pharmacological Applications in Modern Drug Discovery
The 2-azabicyclo[3.1.0]hexane motif is a privileged structure in contemporary pharmacology, featured prominently in two major therapeutic areas:
-
Neuropsychiatry (SUVN-911): Derivatives of this scaffold are potent α4β2 neuronal nicotinic acetylcholine receptor antagonists. For example, SUVN-911 utilizes the rigid azabicyclo core to orient a chloropyridine ether optimally into the receptor's binding pocket, achieving a K_i of 1.5 nM. The conformational restriction prevents off-target binding, rendering it devoid of cardiovascular side effects typically associated with flexible amine therapeutics [1].
-
Autoimmune Diseases (NIK Inhibitors): The scaffold is utilized in the synthesis of inhibitors targeting NF-κB Inducing Kinase (NIK). By replacing a standard pyrrolidine with an azabicyclo[3.1.0]hexanone derivative, researchers streamlined synthetic routes via catalytic C–H activation and improved the in vivo pharmacokinetic profile of the inhibitors, which are critical for treating Systemic Lupus Erythematosus (SLE) [2].
Non-canonical NF-kB signaling pathway targeted by azabicyclo[3.1.0]hexane-based NIK inhibitors.
References
-
Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression Journal of Medicinal Chemistry URL:[Link]
-
Tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate - Compound Summary PubChem URL:[Link]
reductive amination of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
Topic: C4-Functionalization of 2-Azabicyclo[3.1.0]hexanes: A Self-Validating Protocol for Reductive Amination
Executive Summary
The 2-azabicyclo[3.1.0]hexane scaffold is a highly valued, conformationally restricted bioisostere of proline, frequently utilized in the development of novel therapeutics and complex library syntheses[1]. Functionalization at the C4 position via reductive amination allows for the rapid generation of diverse 4-amino-2-azabicyclo[3.1.0]hexane derivatives. However, handling the unprotected secondary amine of the bicyclic core presents a significant chemoselectivity challenge. This application note details a robust, self-validating protocol for the direct reductive amination of 2-azabicyclo[3.1.0]hexan-4-one hydrochloride[2], ensuring high yields while preventing unwanted oligomerization.
Mechanistic Insights & Causality
As with any highly strained bicyclic system, experimental choices must be driven by the inherent reactivity of the molecule. The following principles dictate the design of this protocol:
-
The Protective Role of the Hydrochloride Salt: Using the unprotected ketone as a hydrochloride salt is a deliberate strategic choice. The secondary amine at the 2-position of the azabicyclo ring is highly nucleophilic. If the starting material were utilized as a free base, it would undergo rapid intermolecular self-condensation with the C4-ketone of adjacent molecules, leading to intractable oligomeric mixtures. By utilizing the HCl salt, the ring nitrogen remains protonated (ammonium
), rendering it non-nucleophilic. This directs the reductive amination exclusively toward the externally added primary or secondary amine. -
Choice of Reducing Agent: is selected over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) due to its superior chemoselectivity and milder reactivity profile[3]. NaBH(OAc)₃ selectively reduces the transient iminium ion without reducing the starting C4-ketone, minimizing the formation of the corresponding C4-alcohol byproduct[4].
-
Solvent and pH Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent, providing excellent solubility for NaBH(OAc)₃ and accelerating reaction kinetics compared to THF or DCM[3]. Furthermore, the intrinsic HCl from the starting material acts as an in situ acid catalyst. It establishes the weakly acidic environment (pH ~4-5) required for efficient iminium ion formation, eliminating the need for exogenous acetic acid when using standard aliphatic amines.
Caption: Chemical pathway for the reductive amination of 2-azabicyclo[3.1.0]hexan-4-one.
Self-Validating Experimental Protocol
Materials Required:
-
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (CAS: 2173992-15-7) (1.0 equiv)
-
Target Amine (e.g., Benzylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 – 2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ & Brine
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Reagent Mixing (Imine Formation):
-
Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 2-azabicyclo[3.1.0]hexan-4-one hydrochloride (1.0 equiv) in anhydrous DCE to achieve a 0.1 M concentration. Add the target amine (1.1 equiv) dropwise or in one portion.
-
Self-Validation Checkpoint: The initial suspension may become a homogeneous solution depending on the amine used. Spot the reaction on a TLC plate (ninhydrin stain); the primary amine spot should visibly diminish over 1-2 hours as the intermediate hemiaminal/imine forms.
-
-
Reduction:
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes (See Table 1 for equivalents based on amine class).
-
Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents the thermal degradation of the iminium intermediate.
-
Self-Validation Checkpoint: After addition, remove the ice bath and let it stir at room temperature. Monitor via LC-MS. The mass corresponding to the
of the imine must transition completely to the of the reduced 4-amino product within 4-12 hours.
-
-
Quenching & Neutralization:
-
Action: Once complete, cool the flask back to 0 °C and carefully add an equal volume of saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ serves a dual purpose: it neutralizes the acetic acid byproduct (shifting the newly formed amine from its acetate salt to the free base) and hydrolyzes any unreacted boron complexes.
-
Self-Validation Checkpoint: The addition will cause vigorous effervescence (CO₂ release). Critical: The quench is considered complete and safe for extraction only when all bubbling has ceased under vigorous stirring (typically 30 minutes).
-
-
Extraction & Purification:
-
Action: Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient) to yield the pure 4-amino-2-azabicyclo[3.1.0]hexane derivative.
-
Caption: Step-by-step experimental workflow for the reductive amination protocol.
Quantitative Data & Optimization Guidelines
The reactivity of the external amine heavily dictates the required equivalents of reducing agent and reaction time. Table 1 summarizes the optimized parameters for functionalizing 2-azabicyclo[3.1.0]hexan-4-one hydrochloride across different amine classes.
Table 1: Optimization of Reductive Amination Parameters
| Amine Class | Example Substrate | Equivalents of NaBH(OAc)₃ | Additives Required | Reaction Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | 1.5 eq | None (HCl salt buffers) | 4 - 6 | 85 - 95% |
| Primary Aromatic | Aniline | 2.0 eq | AcOH (1.0 eq) | 12 - 16 | 70 - 80% |
| Secondary Aliphatic | Morpholine | 2.0 eq | None | 12 - 24 | 65 - 75% |
| Sterically Hindered | tert-Butylamine | 2.5 eq | Ti(OiPr)₄ (1.0 eq) | 24 - 48 | 40 - 55% |
Note: For primary aromatic amines (anilines), the nucleophilicity is significantly lower. The addition of 1.0 equivalent of glacial acetic acid (AcOH) is recommended to further drive iminium ion formation[3].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][3]
Sources
- 1. 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid | 132806-36-1 | Benchchem [benchchem.com]
- 2. 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride 95% | CAS: 2173992-15-7 | AChemBlock [achemblock.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Azabicyclo[3.1.0] Scaffolds
An In-Depth Technical Guide to Cyclopropanation Protocols for Synthesizing Azabicyclo[3.1.0] Systems
The azabicyclo[3.1.0]hexane core is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its rigid, bicyclic structure makes it a valuable scaffold for designing potent and selective ligands by locking in specific bioactive conformations, which can lead to improved binding affinity for biological targets and enhanced metabolic stability.[4][5][6] These systems are key structural features in a wide array of biologically active natural products and pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor antagonists.[1][7][8]
The synthesis of these valuable scaffolds has evolved significantly, with numerous strategies developed to construct the fused cyclopropane-pyrrolidine ring system.[3][9] Key approaches include the intermolecular cyclopropanation of pyrrole-based precursors, intramolecular cyclizations of suitably functionalized acyclic starting materials, and various cycloaddition reactions.[10][11][12] This guide provides a detailed overview of field-proven cyclopropanation protocols, explaining the mechanistic underpinnings and practical considerations for each method to aid researchers in selecting and implementing the optimal strategy for their specific synthetic targets.
Protocol 1: Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation
This is one of the most robust and widely employed methods for constructing the azabicyclo[3.1.0]hexane skeleton, relying on the reaction of a carbene precursor, typically a diazo compound, with an N-protected 2,5-dihydropyrrole. Dirhodium(II) carboxylate and carboxamidate complexes are exceptionally efficient catalysts for this transformation.[13][14]
Methodology A: Cyclopropanation with Ethyl Diazoacetate (EDA)
This classic approach offers a reliable route to 3-azabicyclo[3.1.0]hexane-6-carboxylates. The choice of rhodium catalyst is critical as it directly influences the diastereoselectivity of the cyclopropanation, allowing for targeted synthesis of either the exo or endo isomer.[13]
Mechanistic Insight: The reaction is initiated by the decomposition of ethyl diazoacetate by the dirhodium(II) catalyst to form a highly reactive rhodium carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic double bond of N-Boc-2,5-dihydropyrrole. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst's ligands, which guide the approach of the alkene to the carbene.[13]
Sources
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 9. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Note: Strategic N-Functionalization of 2-Azabicyclo[3.1.0]hexan-4-one
[1]
Executive Summary & Chemical Space Analysis
The 2-azabicyclo[3.1.0]hexan-4-one scaffold represents a "privileged structure" in drug discovery, offering a rigidified pyrrolidine core fused to a cyclopropane ring.[1] This unique geometry locks the nitrogen lone pair vector, enhancing potency and selectivity in receptor binding (e.g., GPCRs, proteases) compared to flexible proline analogs.[1]
Structural Reactivity Profile[1]
-
Nitrogen Center (N2): A secondary amine with nucleophilic character.[1] The pKa of the conjugate acid is estimated at ~8.5–9.5, slightly lower than typical pyrrolidines due to the inductive effect of the proximal cyclopropane and the
-ketone.[1] -
Cyclopropane Ring (C1-C5-C6): Introduces significant ring strain (~27 kcal/mol).[1] Critical Constraint: Avoid strong Bronsted acids (
) or extreme Lewis acids, which can trigger cyclopropyl ring opening or rearrangement.[1] -
Ketone (C4): Susceptible to nucleophilic attack.[1] During N-functionalization, the ketone must be chemically orthogonal or transiently protected if using harsh reducing agents (e.g., LiAlH4).[1]
Strategic Decision Matrix
| Desired Transformation | Preferred Protocol | Critical Parameter |
| N-Alkylation (Csp3) | Reductive Amination (Protocol A) | Use STAB (Sodium Triacetoxyborohydride) to prevent ketone reduction. |
| N-Arylation (Csp2) | Buchwald-Hartwig (Protocol B)[1] | Pd-catalyzed; avoid strong bases that enolize the C4 ketone.[1] |
| N-Acylation (C=O) | HATU/T3P Coupling (Protocol C) | Maintain pH 8; prevent racemization if C1/C5 are chiral.[1] |
Experimental Protocols
Protocol A: Selective N-Alkylation via Reductive Amination
Objective: Append an alkyl group (
Reagents:
-
Substrate: 2-Azabicyclo[3.1.0]hexan-4-one (1.0 equiv)[2]
-
Aldehyde:
(1.1 equiv) -
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Acid Additive: Acetic Acid (1.0 equiv)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried vial, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium equilibrium.
-
Why? The bicyclic amine is sterically hindered; pre-equilibrium is crucial.[1]
-
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for
mass).[1] -
Workup: Quench with saturated aqueous
. Extract with DCM ( ).[1] Dry over .[1] -
Purification: Flash chromatography. Note: The amine product may streak; add 1%
to the eluent.
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling
Objective: Install an aryl/heteroaryl ring on the nitrogen.[1]
Challenge: The C4 ketone can enolize under strong base (e.g., NaOtBu), leading to C-arylation or polymerization.[1]
Solution: Use a weak base system (
Reagents:
-
Substrate: 2-Azabicyclo[3.1.0]hexan-4-one (1.0 equiv)[2]
-
Aryl Halide:
or (1.2 equiv) -
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the amine, Aryl Halide, and
.-
Note: If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.[1]
-
-
Catalyst Addition: Add the Pd-precatalyst (BrettPhos Pd G3 is preferred for secondary amines).[1]
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add degassed solvent (0.1 M).[1]
-
Heating: Heat to 80–100°C for 12 hours.
-
Checkpoint: If the substrate is thermally unstable, use a lower temperature (60°C) with a more active catalyst (e.g., Pd(OAc)2 / DavePhos).[1]
-
-
Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate and purify via silica gel chromatography.
Protocol C: N-Acylation (Amide Coupling)
Objective: Synthesize an amide linkage (e.g., for peptidomimetics).[1]
Reagents:
-
Substrate: 2-Azabicyclo[3.1.0]hexan-4-one (1.0 equiv)[2]
-
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF or DCM[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU. Stir for 5 minutes.
-
Visual Cue: Solution often turns yellow/orange.[1]
-
-
Addition: Add the bicyclic amine (1.0 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat.[1]
, then Brine.[1]-
Caution: Avoid acidic washes (1N HCl) if the cyclopropane is sensitive or if the product has acid-labile groups.[1]
-
Visualization of Workflows
The following diagram illustrates the divergent synthetic pathways and the critical decision nodes based on the C4-Ketone stability.
Caption: Decision tree for N-functionalization, prioritizing chemoselectivity to preserve the C4-ketone and cyclopropane ring.
Quality Control & Troubleshooting
NMR Validation (1H NMR in )
To confirm the integrity of the bicyclic core after functionalization, monitor these key signals:
-
Cyclopropane Protons (H6a/H6b): typically appear upfield (
0.1 – 1.0 ppm) as complex multiplets.[1] Disappearance or shift to >1.5 ppm suggests ring opening.[1] -
Bridgehead Protons (H1/H5): Multiplets around
1.5 – 2.5 ppm.[1] - -Protons (H3): If N-acylated, these protons will show rotameric splitting (doubling of peaks) due to the amide bond restricted rotation.[1]
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Ring Opening | Acid concentration too high during workup or reaction.[1] | Switch to basic workup; avoid HCl salts; use phosphate buffer.[1] |
| C4-Alcohol Formation | Non-selective reduction during alkylation.[1] | Ensure STAB is used, not NaBH4. Keep temp < 0°C during addition. |
| Low Yield (Arylation) | Catalyst poisoning or enolization of ketone.[1] | Switch to BrettPhos Pd G3 ; ensure base is anhydrous |
References
-
Genentech Inc. (2020).[1] Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Synthesis.
- Context: Describes the stability and synthesis of the related 3-one system, providing foundational data on the stability of the [3.1.0] bicyclic core.
-
Smolecule. (2024).[1] 2-Azabicyclo[3.1.0]hexan-4-one Product Entry.
- Context: Verification of the specific "4-one" isomer existence and commercial availability for starting m
-
National Institutes of Health (NIH). (2025).[1] A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Context: Demonstrates the utility of the 2-azabicyclo[3.1.0]hexane scaffold in advanced drug delivery and imaging agents.[1]
-
-
Wolan, A., et al. (2011).[1][3] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.
- Context: Detailed protocols for handling the N-protection and deprotection of these strained rings without cleavage.
Sources
- 1. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Buy 2-Azabicyclo[3.1.0]hexan-4-one [smolecule.com]
- 3. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
Application Notes and Protocols for Peptide Coupling Reactions with 2-Azabicyclo[3.1.0]hexan-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Constrained Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—have emerged as a pivotal class of therapeutic candidates.[1] Their enhanced metabolic stability, improved bioavailability, and refined target selectivity offer distinct advantages over their natural peptide counterparts.[1] Within this field, the incorporation of conformationally constrained scaffolds is a key strategy for locking the molecule into a bioactive conformation, thereby increasing potency and efficacy. The 2-azabicyclo[3.1.0]hexane framework, a rigid proline analogue, represents a highly valuable scaffold for the design of such peptidomimetics.[2][3] This guide provides a detailed exploration of the reaction conditions and protocols for the successful peptide coupling of 2-Azabicyclo[3.1.0]hexan-4-one, a key building block for introducing this constrained motif into peptide sequences.
Core Principles of Peptide Coupling with 2-Azabicyclo[3.1.0]hexan-4-one
The peptide coupling of 2-Azabicyclo[3.1.0]hexan-4-one, a secondary amine, with an N-protected amino acid presents a unique set of challenges primarily due to the steric hindrance imposed by the bicyclic ring system. Standard coupling procedures may prove inefficient, leading to low yields and potential side reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is paramount for success.
The fundamental mechanism involves the activation of the carboxylic acid group of the incoming N-protected amino acid, making it susceptible to nucleophilic attack by the secondary amine of the 2-Azabicyclo[3.1.0]hexan-4-one. The choice of coupling reagent dictates the nature of the activated intermediate and the overall efficiency of the reaction.
Mechanistic Overview of Amide Bond Formation
The formation of the amide bond is a two-step process:
-
Activation: The carboxylic acid is converted into a more reactive species.
-
Coupling: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the desired amide bond.
Figure 1: Generalized workflow for peptide coupling.
Recommended Coupling Reagents and Rationale
Given the sterically hindered nature of 2-Azabicyclo[3.1.0]hexan-4-one, coupling reagents known for their high efficiency and low racemization potential are strongly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a third-generation uronium salt-based coupling reagent renowned for its rapid reaction rates and minimal racemization.[4][5] It is particularly effective for coupling sterically hindered amino acids and for use in both solid-phase and solution-phase synthesis.[4] The formation of a highly reactive OAt-active ester intermediate drives the coupling reaction to completion, even with challenging substrates.[6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium salt-based coupling reagent that offers excellent coupling efficiency with low racemization.[7] A key advantage of PyBOP is that its byproducts are less hazardous than those of its predecessor, BOP.[5] It is a robust reagent for a wide range of peptide couplings, including those involving hindered amino acids.[8]
Detailed Experimental Protocols
The following protocols are designed for solution-phase peptide coupling. Adjustments may be necessary for solid-phase synthesis.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary approach due to the high reactivity of HATU.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (or free base)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
If using the hydrochloride salt of 2-Azabicyclo[3.1.0]hexan-4-one, dissolve it in a separate flask with anhydrous DMF and add DIPEA (1.1 eq) to generate the free base in situ. Stir for 10 minutes.
-
-
Activation and Coupling:
-
To the solution of the N-protected amino acid and HATU, add DIPEA (2.0 eq) and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the solution of 2-Azabicyclo[3.1.0]hexan-4-one (1.1 eq) to the activated amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Protocol 2: PyBOP-Mediated Coupling
This protocol serves as an excellent alternative to HATU-mediated coupling.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (or free base)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq) and 2-Azabicyclo[3.1.0]hexan-4-one (1.0 eq) in anhydrous DMF or DCM.
-
If using the hydrochloride salt of the bicyclic amine, add 1.1 equivalents of DIPEA and stir for 10 minutes before proceeding.
-
-
Coupling Reaction:
-
Add PyBOP (1.1 eq) to the reaction mixture.
-
Add DIPEA (2.2 eq) to the stirring solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Quantitative Data Summary: A Comparative Overview
The following table provides a general comparison of reaction parameters for the recommended coupling reagents. Optimal conditions may vary depending on the specific amino acid being coupled.
| Parameter | HATU | PyBOP |
| Equivalents of Coupling Reagent | 1.05 - 1.2 | 1.1 - 1.3 |
| Equivalents of Base (DIPEA) | 2.0 - 3.0 | 2.2 - 3.3 |
| Typical Solvent | DMF, DCM | DMF, DCM |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yields (for hindered couplings) | High | High |
| Racemization Risk | Very Low | Low |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete activation or insufficient reactivity.
-
Solution: Increase the equivalents of the coupling reagent and base slightly. Ensure all reagents and solvents are anhydrous. Consider switching to HATU if using PyBOP, as HATU is generally more reactive.[5]
-
-
Epimerization/Racemization:
-
Side Reactions:
-
Cause: Reaction of the coupling reagent with the N-terminus of the peptide.
-
Solution: Avoid using a large excess of the uronium-based reagent (HATU), as it can lead to guanidinylation of the free amine.[5] Pre-activation of the carboxylic acid before adding the amine component can minimize this side reaction.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for peptide coupling.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Luxembourg Bio Technologies. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ACS Publications. [Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. [Link]
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Open Access Journals - Research and Reviews. [Link]
-
Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Chemistry Portal. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. MDPI. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ResearchGate. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Alchemist's Guide to Azabicyclo[3.1.0]hexanones: A C-H Activation Approach
Introduction: The Significance of a Strained Scaffold
In the intricate world of medicinal chemistry, the 3-azabicyclo[3.1.0]hexanone framework stands out as a privileged scaffold. Its unique, rigid, and three-dimensional structure is a cornerstone in the design of a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The inherent strain of the fused cyclopropane and pyrrolidinone rings presents a formidable synthetic challenge, yet it is this very characteristic that imparts novel pharmacological properties. Traditional synthetic routes often involve multi-step sequences that can be cumbersome and inefficient. However, the advent of transition-metal-catalyzed C-H activation has revolutionized the approach to constructing these complex molecular architectures, offering a more direct and atom-economical pathway.[1][3]
This comprehensive guide provides an in-depth exploration of modern C-H activation methodologies for the stereoselective synthesis of azabicyclo[3.1.0]hexanones. We will delve into the mechanistic underpinnings of key catalytic systems, present detailed, field-tested protocols, and offer expert insights to navigate the practical challenges of these advanced transformations.
Strategic Overview: Harnessing Transition Metals for Intramolecular C-H Functionalization
The direct functionalization of otherwise inert C(sp³)–H bonds is a transformative strategy in organic synthesis.[4] For the construction of the azabicyclo[3.1.0]hexane core, intramolecular C-H amination or cyclopropanation, facilitated by catalysts based on rhodium and palladium, have emerged as powerful tools. These methods typically involve the generation of a highly reactive metal-nitrene or metal-carbene intermediate, which then selectively inserts into a specific C-H bond within the same molecule to forge the critical bicyclic structure.
The choice of catalyst, directing group, and reaction conditions is paramount in controlling the regioselectivity and stereoselectivity of the C-H insertion, which is often the key challenge in these syntheses.[5]
Rhodium-Catalyzed C-H Amination: A Direct Path to the Azabicyclic Core
Dirhodium(II) complexes are exceptionally versatile catalysts for C-H amination reactions.[6][7] They facilitate the decomposition of azide or sulfamate ester precursors to generate a rhodium-nitrene intermediate. This electrophilic species then undergoes an intramolecular C-H insertion to form the desired N-heterocycle.[6] The catalyst's ligand sphere plays a crucial role in tuning the reactivity and selectivity of this process.[5][6]
Mechanistic Rationale: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed intramolecular C-H amination involves several key steps, as illustrated below.[8][9] The reaction initiates with the catalyst, typically a Rh(II) dimer, reacting with a nitrogen source (e.g., a sulfamoyl azide) to extrude dinitrogen and form a rhodium-nitrene intermediate. This highly reactive species then abstracts a hydrogen atom from a proximate C(sp³)–H bond in a concerted or stepwise manner, leading to the formation of a C-N bond and completing the bicyclic core. The active Rh(II) catalyst is regenerated, allowing the cycle to continue.
Caption: Figure 1. Simplified catalytic cycle for Rh-catalyzed C-H amination.
Application Protocol: Dirhodium-Catalyzed Intramolecular C-H Amination
This protocol outlines a general procedure for the synthesis of an N-protected azabicyclo[3.1.0]hexanone derivative via a dirhodium-catalyzed C-H amination of a sulfamate ester.
Materials:
-
Starting Material (Alicyclic sulfamate ester)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)[6]
-
Oxidant (e.g., PhI(OAc)₂)
-
Magnesium Oxide (MgO)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alicyclic sulfamate ester (1.0 equiv), the dirhodium(II) catalyst (0.1–2 mol%), and magnesium oxide (2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Initiation: Stir the resulting suspension at room temperature. Add the oxidant (1.1–1.5 equiv) portion-wise over a period of 1-2 hours. Expert Tip: Slow addition of the oxidant is crucial to maintain a low concentration of the active nitrene intermediate, which helps to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove MgO and the catalyst. Rinse the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure azabicyclo[3.1.0]hexanone product.
Trustworthiness Note: The use of MgO is critical as it neutralizes the acid generated during the reaction, which can otherwise lead to catalyst deactivation and side product formation. The choice of the dirhodium catalyst, such as the highly effective Rh₂(esp)₂, can significantly enhance yields and selectivity.[6]
Palladium-Catalyzed Transannular C-H Functionalization
Palladium catalysis offers a complementary approach, particularly for the functionalization of pre-formed azabicyclic cores or for tandem cyclization/C-H activation sequences.[10] These methods often rely on a directing group to achieve high regioselectivity in the C-H activation step.[11][12]
The Role of Directing Groups
A directing group is a functional moiety within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[11][12] This chelation assistance dramatically lowers the activation energy for C-H cleavage at that site, leading to highly selective functionalization. For the synthesis and functionalization of azabicyclo[3.1.0]hexanes, N-acyl or other nitrogen-based directing groups have proven effective.[10]
Caption: Figure 2. Role of a directing group in Pd-catalyzed C-H activation.
Application Protocol: Palladium-Catalyzed Transannular C-H Arylation
This protocol describes the arylation of a 3-azabicyclo[3.1.0]hexane core, a key transformation for introducing molecular diversity.[10]
Materials:
-
N-protected 3-azabicyclo[3.1.0]hexane (with a suitable directing group)
-
Aryl Halide (e.g., Aryl Iodide)
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected 3-azabicyclo[3.1.0]hexane (1.0 equiv), aryl iodide (1.2 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).
-
Solvent and Degassing: Add the anhydrous solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the arylated product.
Field-Proven Insight: The choice of directing group is critical. For instance, an amide derived from p-CF₃C₆F₄ aniline has been shown to be effective in promoting transannular C-H arylation while preventing undesired functionalization at other sites.[10] The selection of the base and solvent can also significantly impact the reaction efficiency and should be optimized for specific substrates.
Comparative Data of C-H Activation Methods
The following table summarizes representative data for the synthesis and functionalization of azabicyclo[3.1.0]hexanones using C-H activation, allowing for a comparison of different catalytic systems.
| Catalyst System | Transformation | Substrate Example | Yield (%) | Diastereoselectivity (dr) | Ref. |
| Rh₂(esp)₂ | Intramolecular C-H Amination | N-Sulfamoyl Piperidine | 85-95% | >20:1 | |
| Pd(OAc)₂ / L* | Transannular C-H Arylation | N-DG-Azabicyclo[3.1.0]hexane | 70-88% | N/A | [10] |
| Cp*Rh(III) | C-H Alkenylation/Cyclopropanation | N-Enoxysuccinimide | High | High | |
| Pd(0) / TADDOL-P | Enantioselective C-H Activation | Acyclic Precursor | 70-80% | High | [1] |
DG: Directing Group, L: Ligand*
Conclusion and Future Outlook
C-H activation has unequivocally emerged as a powerful and elegant strategy for the synthesis of complex molecules like azabicyclo[3.1.0]hexanones. Rhodium and palladium-based catalytic systems provide direct and selective pathways that were previously inaccessible through traditional methods. These approaches not only streamline the synthesis but also open up new avenues for creating diverse libraries of these valuable scaffolds for drug discovery and development.
Future research will likely focus on the development of more sustainable and cost-effective catalysts using earth-abundant metals, the design of novel removable or traceless directing groups, and the application of these methods in late-stage functionalization of complex, biologically active molecules. The continued evolution of C-H activation chemistry promises to further empower researchers in their quest to design the next generation of therapeutics.
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. Available at: [Link]
-
Stereoselective C—C Bond-Forming Reactions Through C(sp3)—H Bond Insertion of Metal Carbenoids. Wiley-VCH. Available at: [Link]
-
Intramolecular C(sp3)–H amination. Chemical Science (RSC Publishing). Available at: [Link]
-
Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. ACS Publications. Available at: [Link]
-
Directing groups (DG) based strategies for C−H activation. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC. Available at: [Link]
-
C-C, C-O and C-N bond formation via rhodium(III)-catalyzed oxidative C-H activation. ResearchGate. Available at: [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. PubMed. Available at: [Link]
-
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Intramolecular C(sp3)–H amination. ResearchGate. Available at: [Link]
-
Iron-catalysed intramolecular C(sp3)–H amination of alkyl azides. RSC Publishing. Available at: [Link]
-
Intramolecular Csp3–H/C–C bond amination of alkyl azides for the selective synthesis of cyclic imines and tertiary amines. Semantic Scholar. Available at: [Link]
-
Chemoselective Amination of Propargylic C(sp3)–H Bonds via Co(II)-Based Metalloradical Catalysis. PMC. Available at: [Link]
-
Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI. Available at: [Link]
-
Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. organic-chemistry.org. Available at: [Link]
-
Rhodium Carbenoids and C-H Insertion. Caltech. Available at: [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. Available at: [Link]
-
Rhodium(III)-Catalyzed CÀH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Wiley Online Library. Available at: [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. Available at: [Link]
-
Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. PMC. Available at: [Link]
-
Dirhodium-catalyzed C-H arene amination using hydroxylamines. SciSpace. Available at: [Link]
-
Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Thieme Chemistry. Available at: [Link]
-
Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. organic-chemistry.org. Available at: [Link]
-
Rhodium(iii)-catalyzed intramolecular annulation through C–H activation: concise synthesis of rosettacin and oxypalmatime. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]
Sources
- 1. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization [organic-chemistry.org]
- 6. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Process Scale-Up and Synthesis Protocol for 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride
Document Type: Application Note & Scale-Up Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (CAS: 2173992-15-7)
Strategic Overview & Retrosynthetic Rationale
The 2-azabicyclo[3.1.0]hexane core is a highly strained, rigid bicyclic scaffold that has gained immense traction in medicinal chemistry. It is frequently deployed as a conformationally restricted proline isostere in the development of antibacterial agents[1] and potent inhibitors of NF-κB inducing kinase (NIK). While the unfunctionalized core and the 3-carboxylic acid derivatives are well-documented, the C4-ketone variant—2-azabicyclo[3.1.0]hexan-4-one hydrochloride [2]—presents unique synthetic challenges due to the difficulty of regioselective oxidation on the unactivated bicyclic framework.
To establish a robust, self-validating system for multi-kilogram scale-up, we bypass late-stage oxidation. Instead, we construct the bicyclic system de novo via a highly regioselective Dieckmann condensation of an appropriately functionalized cyclopropane precursor, followed by Krapcho decarboxylation and deprotection to yield the target API intermediate.
Mechanistic Causality: Overcoming I-Strain in Cyclization
The success of this route relies on the chemoselective enolization during the Dieckmann condensation. When treating the N-Boc diester intermediate with a strong base, two theoretical enolates can form. However, forming an enolate directly on the cyclopropane ring introduces massive internal strain (I-strain) akin to a violation of Bredt's rule for small rings. Consequently, enolization occurs exclusively at the glycine-derived methylene, driving a completely regioselective intramolecular attack.
Furthermore, thermodynamic constraints dictate that the bicyclo[3.1.0] system must be cis-fused. Therefore, the starting material must be the cis-isomer of ethyl 2-aminocyclopropanecarboxylate. Attempting this cyclization on the trans-isomer will fail due to the insurmountable ring strain of a trans-fused 5,3-bicyclic system.
Caption: Regioselectivity in the Dieckmann cyclization driven by cyclopropane I-strain avoidance.
Process Scale-Up Workflow
The following workflow outlines the telescoped synthesis from the commercially available cis-cyclopropane building block to the final isolated hydrochloride salt.
Caption: Four-step synthetic workflow for the scale-up of 2-Azabicyclo[3.1.0]hexan-4-one HCl.
Quantitative Process Metrics (1.0 kg Scale)
| Process Step | Target Intermediate | Yield (%) | Purity (HPLC) | Reaction Time | E-Factor |
| Step 1 | N-Boc Diester Intermediate | 86% | 98.2% | 14 h | ~12.5 |
| Step 2 | Bicyclic β-Keto Ester | 78% | 95.5% | 6 h | ~15.0 |
| Step 3 | (1S,5R)-2-Boc-2-azabicyclo[3.1.0]hexan-4-one | 81% | 99.1% | 16 h | ~18.2 |
| Step 4 | 2-Azabicyclo[3.1.0]hexan-4-one HCl | 94% | >99.5% | 4 h | ~8.4 |
| Overall | Final API Intermediate | ~51% | >99.5% | 40 h | ~54.1 |
Detailed Experimental Protocols
Step 1: Reductive Amination & N-Boc Protection
Objective: Synthesize the acyclic Dieckmann precursor without over-alkylation.
-
Charge: To a 20 L jacketed glass reactor under N₂, charge 1.0 kg (6.04 mol) of ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate hydrochloride and 10 L of 1,2-dichloroethane (DCE).
-
Neutralization: Add 670 g (6.64 mol) of triethylamine dropwise at 10 °C. Stir for 30 min.
-
Imine Formation: Add 1.35 kg (6.64 mol) of ethyl glyoxylate (50% solution in toluene). Stir at 20 °C for 2 hours. Note: Using ethyl glyoxylate ensures strict mono-alkylation, avoiding the dialkylation commonly seen with ethyl bromoacetate.
-
Reduction: Cool the reactor to 0 °C. Portionwise, add 1.92 kg (9.06 mol) of sodium triacetoxyborohydride (NaBH(OAc)₃) over 1 hour to manage the mild exotherm. Stir at room temperature for 8 hours.
-
Protection: Without isolation, cool to 10 °C and add 1.45 kg (6.64 mol) of Di-tert-butyl dicarbonate (Boc₂O). Stir for 4 hours.
-
Workup: Quench carefully with 5 L of saturated aqueous NaHCO₃ (monitor gas evolution). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc diester as a viscous pale-yellow oil.
-
In-Process Control (IPC): LC-MS must show complete consumption of the secondary amine (M+H = 216) and appearance of the Boc-protected product (M+H = 316).
Step 2: Regioselective Dieckmann Cyclization
Objective: Form the bicyclic core. Rigorous exclusion of water is critical to prevent ester saponification.
-
Preparation: Dissolve the Step 1 intermediate (~1.6 kg) in 12 L of anhydrous THF (KF < 100 ppm) in a dry 30 L reactor. Cool to -5 °C.
-
Cyclization: Slowly add 6.5 L of a 1.0 M solution of Potassium tert-butoxide (KOtBu) in THF (6.5 mol) over 2 hours, maintaining the internal temperature below 5 °C.
-
Maturation: Allow the reaction to warm to 20 °C and stir for 4 hours.
-
Quench: Cool to 0 °C and quench with 400 mL of glacial acetic acid. Crucial Causality: Acetic acid is used instead of aqueous HCl to neutralize the base without risking premature Boc deprotection or hydrolysis of the highly strained β-keto ester.
-
Workup: Concentrate the THF under vacuum. Partition the residue between 10 L EtOAc and 5 L water. Wash the organic layer with brine, dry, and concentrate to yield the bicyclic β-keto ester.
Step 3: Krapcho Decarboxylation
Objective: Remove the C3 ester to yield the target ketone. Basic hydrolysis is avoided to prevent retro-Dieckmann ring opening.
-
Charge: Dissolve the Step 2 intermediate in 8 L of dimethyl sulfoxide (DMSO).
-
Reagents: Add 420 g (7.18 mol) of NaCl and 215 mL (11.9 mol) of DI water.
-
Heating: Heat the mixture to 120 °C for 16 hours. Note: Vigorous evolution of CO₂ and ethyl chloride gas will occur; ensure the scrubber system is active.
-
Workup: Cool to 20 °C. Dilute the mixture with 24 L of water and extract with MTBE (3 x 8 L). Wash the combined MTBE layers sequentially with water (3 x 5 L) to rigorously remove residual DMSO.
-
Isolation: Concentrate the organic layer to yield (1S,5R)-2-Boc-2-azabicyclo[3.1.0]hexan-4-one (CAS: 1932187-38-6)[3][4] as a light amber oil that crystallizes upon standing.
Step 4: Deprotection and Salt Formation
Objective: Isolate the final API intermediate as a high-purity hydrochloride salt.
-
Charge: Dissolve 1.0 kg of the Step 3 ketone in 5 L of ethyl acetate (EtOAc) in a 20 L reactor. Cool to 10 °C.
-
Deprotection: Slowly add 5 L of 4M HCl in 1,4-dioxane.
-
Crystallization: Stir the mixture at 20 °C for 4 hours. As the Boc group is cleaved (evolving CO₂ and isobutylene), the highly polar 2-azabicyclo[3.1.0]hexan-4-one hydrochloride salt becomes insoluble in the EtOAc/Dioxane matrix and precipitates as a dense white crystalline solid. Causality: This precipitation-driven equilibrium eliminates the need for aqueous workup, preventing yield loss of the highly water-soluble product.
-
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 2 L).
-
Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.
-
Final IPC: ¹H NMR (D₂O) should show the absence of the Boc singlet at 1.45 ppm. LC-MS (ESI+) expected [M+H]⁺ = 98.1.
References
-
National Center for Biotechnology Information. "(1S,5R)-2-Boc-2-azabicyclo[3.1.0]hexan-4-one Compound Summary for CID 130861970." PubChem. Available at:[Link]
Sources
- 1. Buy 2-Azabicyclo[3.1.0]hexan-4-one [smolecule.com]
- 2. 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride 95% | CAS: 2173992-15-7 | AChemBlock [achemblock.com]
- 3. (1S,5R)-2-Boc-2-azabicyclo[3.1.0]hexan-4-one | C10H15NO3 | CID 130861970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3067528-26-8,2-(Hydroxymethyl)-3,3-dimethylcycloheptanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Troubleshooting & Optimization
solubility of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride in organic solvents
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for handling the solubility of this compound in organic solvents. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your experiments.
Introduction: The Challenge of a Polar Salt in an Organic World
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic organic compound of significant interest in synthetic and medicinal chemistry.[1] As a hydrochloride salt, the nitrogen atom in the bicyclic system is protonated, forming a positively charged ammonium cation, which is ionically bonded to a chloride anion (Cl⁻). This salt form imparts high polarity to the molecule.
The primary challenge researchers face is a direct consequence of this polarity. Many organic reactions are performed in non-polar or weakly polar aprotic solvents to control reactivity and facilitate product isolation. However, the high polarity of a hydrochloride salt makes it poorly soluble in these very solvents, a classic case of "like dissolves like" not working in the chemist's favor.[2][3] This guide will provide a framework for understanding and overcoming this critical solubility barrier.
Section 1: Understanding the Fundamentals
Why is 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride So Polar?
The hydrochloride salt form is fundamentally different from its "free amine" or "free base" counterpart. The presence of a full positive charge on the nitrogen and the corresponding chloride counter-ion creates a strong ionic dipole. Polar solvents, especially protic ones like water or methanol, can effectively surround and stabilize these ions, leading to dissolution.[4] Non-polar solvents lack the ability to stabilize these charges, resulting in very poor solubility.
Caption: Reversible conversion between the free amine and its polar hydrochloride salt.
The Principle of "Like Dissolves Like"
Solubility is governed by the intermolecular forces between the solute and the solvent.[5] For a solution to form, the energy gained from solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together and the solvent molecules together.
Caption: Predicted solubility based on the "like dissolves like" principle.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride?
For direct dissolution, always begin with highly polar solvents. Based on the chemical principles for hydrochloride salts, we recommend the following starting points[6]:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).
-
High Polarity Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
Q2: Why is my compound completely insoluble in common solvents like hexane, toluene, or diethyl ether?
This is expected behavior. As an ionic salt, your compound is extremely polar. Non-polar solvents like hexane and toluene have only weak van der Waals forces and cannot stabilize the charged ions of the salt.[3] The energy required to break the strong ionic lattice of the salt is far greater than any energy that would be gained by interacting with a non-polar solvent.
Q3: I need to use a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my reaction. What is the best approach?
Direct dissolution will likely fail. The most effective and standard strategy is to convert the hydrochloride salt back to its corresponding free amine in situ.[6] The free amine is significantly less polar and will be soluble in a much wider range of organic solvents, including DCM and THF. This is achieved by adding a non-nucleophilic organic base. See Protocol 2 for a detailed methodology.
Q4: Can I improve solubility by heating? What are the risks?
Gentle heating can increase the rate of dissolution and solubility to a certain extent in polar solvents. However, be cautious.
-
Risk of Degradation: Bicyclic systems can be strained; aggressive heating may lead to decomposition. Always test on a small scale first.
-
Limited Effect in Non-Polar Solvents: Heating will not overcome the fundamental polarity mismatch in non-polar solvents.
-
Supersaturation: The compound may dissolve when hot but crash out of solution upon cooling or when a reagent is added, which can complicate your reaction.
Q5: My compound "oiled out" or formed a horrid crude oil sludge instead of dissolving. What's happening?
This often occurs when a compound has limited solubility and may be hygroscopic (absorbs moisture from the air). The "oiling out" is the compound separating as a concentrated, liquid-like phase. It can also indicate the presence of impurities. If this happens, try a more polar solvent or consider the free-amine conversion strategy, as impurities may be washed away during the workup.[7]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems with actionable solutions.
Problem 1: Compound fails to dissolve in the desired aprotic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Root Cause: Extreme polarity mismatch between the ionic salt and the non-polar/weakly polar solvent.
-
Solution A (Preferred Method): Conversion to the Free Amine. This is the most reliable method. By neutralizing the hydrochloride with a base, you form the less polar, organic-soluble free amine and a salt byproduct that can often be filtered off.
-
Mechanism: R-NH₂⁺Cl⁻ + Base → R-NH + Base-H⁺Cl⁻
-
Common Bases: Triethylamine (TEA) or the bulkier Diisopropylethylamine (DIPEA, Hünig's base) are typically used.
-
Benefit: This procedure is standard in many synthetic sequences, such as peptide couplings, where the free amine is the reactive species.[6]
-
Action: See Protocol 2 for a detailed step-by-step guide.
-
-
Solution B (Alternative): Using a Polar Co-solvent.
-
Method: Add a small amount of a polar aprotic solvent like DMF or DMSO (e.g., 5-10% of total volume) to your primary solvent (e.g., DCM).
-
Pros: Can sometimes work without chemical modification.
-
Cons: The polar co-solvent can interfere with your reaction or complicate purification. It may not achieve full dissolution.
-
Problem 2: Low or slow dissolution even in polar solvents like Methanol.
-
Root Cause: High lattice energy of the crystal structure or insufficient solvent volume.
-
Solution A: Increase Surface Area & Energy.
-
Action 1: Ensure the compound is a fine powder. If it's crystalline, gently grind it with a mortar and pestle.
-
Action 2: Use vigorous stirring or a magnetic stir bar to maximize the contact between the solid and the solvent.[6]
-
Action 3: Use an ultrasonic bath (sonication) to break up solid aggregates and accelerate dissolution.
-
-
Solution B: Gentle Heating.
-
Action: Warm the mixture gently (e.g., to 30-40 °C) while stirring. Do not boil.
-
Caution: Be aware of the solvent's boiling point and the thermal stability of your compound.
-
Problem 3: Compound precipitates out of solution upon cooling or addition of other reagents.
-
Root Cause: The solution was saturated or supersaturated at a higher temperature. A change in conditions (lower temperature, addition of a less polar reagent) reduced the compound's solubility.
-
Solution A: Increase Solvent Volume.
-
Action: Add more solvent to bring the final concentration below the saturation point at the reaction temperature.
-
-
Solution B: Maintain Temperature.
-
Action: If the reaction allows, maintain a slightly elevated temperature throughout the process to keep the compound in solution.
-
-
Solution C (Proactive): When planning your experiment, use a solvent mixture or the free-amine strategy (Protocol 2 ) to ensure robust solubility under the final reaction conditions.
Section 4: Data & Protocols
Table 1: Qualitative Solubility Profile of 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride
Disclaimer: Quantitative solubility data for this specific compound is not widely published. This table is an expert estimation based on the principles of chemical polarity and data for analogous hydrochloride salts.[6]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Notes |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Good | These solvents can hydrogen bond and solvate the cation and anion effectively. Excellent starting point for creating stock solutions. |
| Polar Aprotic | DMSO, DMF | Good to Moderate | High dielectric constant allows for salvation of ions. May require sonication or gentle warming. Common in certain reaction types.[6] |
| Weakly Polar | Dichloromethane (DCM), Chloroform, THF, Acetone | Poor to Insoluble | Insufficient polarity to overcome the ionic lattice energy of the salt. Acetone has limited use but may be helpful as a wash.[8] |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Ethyl Acetate | Insoluble | No effective mechanism to interact with and stabilize the ionic salt. Useful as anti-solvents for precipitation or for washing.[6][8] |
Protocol 1: Standard Dissolution in a Polar Protic Solvent (e.g., Methanol)
Use Case: Preparing a stock solution or when the reaction chemistry is compatible with protic solvents.
-
Preparation: Weigh the required amount of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride into a clean, dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add approximately 80% of the final desired volume of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction is moisture-sensitive.
-
Dissolution:
-
Begin vigorous stirring at room temperature.
-
If the solid does not dissolve within 5-10 minutes, place the flask in an ultrasonic bath for 10-15 minutes.
-
If necessary, gently warm the mixture to 30-40 °C with continued stirring.
-
-
Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Add the remaining solvent to reach the final target concentration.
Protocol 2: In-situ Conversion to Free Amine for Reactions in Aprotic Solvents (e.g., DCM)
Use Case: When the reaction must be performed in a non-polar or weakly polar aprotic solvent where the hydrochloride salt is insoluble.
Caption: Workflow for the in-situ generation of the free amine.
Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (1.0 equivalent) and a magnetic stir bar.
-
Suspension: Add anhydrous Dichloromethane (DCM) to form a stirrable suspension. The solid will not dissolve at this stage.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.
-
Base Addition: Slowly add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes. During this time, two things will happen:
-
The solid 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride will react to form the soluble free amine.
-
The insoluble dialkylammonium or trialkylammonium hydrochloride salt (e.g., DIPEA·HCl) will form, often appearing as a fine white precipitate.[6]
-
-
Usage: The resulting mixture, which contains the dissolved free amine and the precipitated salt byproduct, can often be used directly in the subsequent reaction step (e.g., addition of an electrophile or coupling reagent). The byproduct salt is typically an innocuous spectator in many reactions.
References
-
PubChem. (2024). (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- University of California, Davis. (n.d.). The Solution Process. ChemWiki.
-
001CHEMICAL. (n.d.). CAS No. 27202-71-7, 2-Aza-bicyclo[3.1.0]hexane hydrochloride. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Ovid. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
PubChem. (2025). 2-Azabicyclo[3.1.0]hexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Tutoring Blog. (2024). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Solutions. Retrieved from [Link]
Sources
- 1. Buy 2-Azabicyclo[3.1.0]hexan-4-one [smolecule.com]
- 2. The Solution Process [chem.fsu.edu]
- 3. revisiondojo.com [revisiondojo.com]
- 4. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preserving the 2-Azabicyclo[3.1.0]hexane Scaffold
Welcome to the advanced troubleshooting center for methanoproline bioisosteres. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended degradation of the 2-azabicyclo[3.1.0]hexane core. This bicyclic system is a highly prized proline surrogate in drug development (e.g., HCV NS3/4A protease inhibitors and DPP-4 inhibitors) because its cyclopropane bridge dictates the pyrrolidine ring pucker and strongly favors a trans-amide geometry[1].
However, the inherent ring strain makes the cyclopropane highly susceptible to electrophilic cleavage, thermal degradation, and rearrangement. This guide provides field-proven, self-validating protocols and causality analyses to help you maintain structural integrity during complex synthetic workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my 2-azabicyclo[3.1.0]hexane core undergo ring opening during standard Boc deprotection? A1: The fused cyclopropane ring possesses significant angular strain. When exposed to strong acids like Trifluoroacetic acid (TFA) or HCl, protonation of the cyclopropane bonds or the adjacent nitrogen lowers the activation energy for heterolytic cleavage. This releases the ring strain, driving the formation of a stabilized tertiary or allylic carbocation, ultimately yielding ring-opened pyrrolidine or pyridine byproducts[2]. Causality Insight: The thermodynamic driving force is the relief of the ~27 kcal/mol strain energy of the cyclopropane. To prevent this, you must avoid generating highly electrophilic centers adjacent to the bicyclic system.
Q2: I am observing ring-expanded piperidine and azepane byproducts during reductive amination. What is the mechanism, and how do I stop it? A2: During reductive amination, the formation of an iminium ion creates a transient positive charge. In strained or halogenated 2-azabicyclo[3.1.0]hexane systems, this positive charge triggers a rapid cyclopropane ring cleavage to generate an allyl cation intermediate, which subsequently undergoes ring enlargement to form piperidines or azepanes[3]. Causality Insight: The iminium intermediate acts as an intramolecular electrophile. To prevent this, use strictly buffered conditions (pH 5.5–6.0) and mild hydride donors (e.g., NaBH(OAc)₃), or bypass reductive amination entirely by using direct alkylation with alkyl halides under mild basic conditions.
Q3: If acid deprotection is risky, what is the optimal N-protecting group strategy? A3: We strongly recommend utilizing Carboxybenzyl (Cbz) or Benzyl (Bn) protecting groups early in your synthesis. Cbz can be cleanly removed via palladium-catalyzed hydrogenation under neutral conditions. For N-benzyl groups, the Polonovski reaction provides an elegant, acid-free cleavage method that preserves both the [3.1.0] and [4.1.0] bicyclic scaffolds[4].
Section 2: Quantitative Data & Troubleshooting Guide
To assist in protocol selection, the following table summarizes the impact of various reaction conditions on the structural integrity of the 2-azabicyclo[3.1.0]hexane core.
| Reaction Type | Reagents / Conditions | Ring Opening Yield (%) | Intact Core Yield (%) | Recommendation / Troubleshooting |
| Deprotection (Boc) | 50% TFA in CH₂Cl₂, 25 °C | 35 - 50% | 50 - 65% | High Risk. Avoid if possible. If necessary, use 0 °C and strictly limit reaction time. |
| Deprotection (Boc) | TMSOTf, 2,6-Lutidine, CH₂Cl₂ | < 5% | > 90% | Preferred for Boc. Mild Lewis acid approach prevents protonation-driven cleavage. |
| Deprotection (Cbz) | H₂ (1 atm), 10% Pd/C, EtOH | 0% | > 95% | Optimal. Neutral conditions completely preserve the strained cyclopropane[4]. |
| Deprotection (Bn) | Polonovski reaction conditions | < 2% | 85 - 90% | Excellent Alternative. Effective for sensitive secondary bicyclic cyclopropylamines[4]. |
| Reductive Amination | R-CHO, NaBH₃CN, MeOH, pH 3 | 20 - 40% | 60 - 80% | Moderate Risk. Low pH and strong iminium activation drive ring expansion[3]. |
| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE, pH 6 | < 5% | > 85% | Preferred. Buffered, mild hydride transfer minimizes allyl cation formation. |
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Acid-Free Deprotection of N-Cbz-2-azabicyclo[3.1.0]hexane
Self-Validating Principle: By utilizing heterogeneous catalytic hydrogenation, we eliminate the presence of soluble electrophiles, ensuring the cyclopropane remains unactivated. The reaction progress can be visually validated by hydrogen uptake and TLC without risking acid-catalyzed degradation during workup.
-
Preparation: Dissolve the N-Cbz-protected 2-azabicyclo[3.1.0]hexane (1.0 mmol) in anhydrous ethanol (10 mL) in a flame-dried round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~106 mg) under a continuous stream of argon to prevent autoignition.
-
Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the suspension vigorously at 25 °C under a hydrogen atmosphere (1 atm) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc) until the starting material is completely consumed.
-
Filtration: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 × 5 mL).
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the free amine. Crucial: Do not apply high heat during evaporation, as the concentrated free amine can be thermally sensitive.
Protocol 2: Mild Reductive Amination Preserving the Bicyclic Core
Self-Validating Principle: Using Sodium triacetoxyborohydride (NaBH(OAc)₃) in a non-coordinating solvent (DCE) ensures the reduction occurs faster than any potential ring-opening rearrangement of the transient iminium ion[3].
-
Imine Formation: To a solution of the free 2-azabicyclo[3.1.0]hexane amine (1.0 mmol) in 1,2-dichloroethane (DCE, 8 mL), add the target aldehyde (1.1 mmol).
-
Buffering: Add glacial acetic acid (1.0 mmol) to buffer the solution to ~pH 6. Stir at room temperature for 30 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in small portions over 5 minutes.
-
Completion: Stir the mixture at room temperature for 12 hours. Quench carefully with saturated aqueous NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Section 4: Mechanistic and Workflow Visualizations
Mechanistic divergence of 2-azabicyclo[3.1.0]hexane under acidic vs. mild deprotection conditions.
Step-by-step experimental workflow for the safe functionalization of methanoproline derivatives.
References
- Source: chim.
- Title: Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: ACS Publications URL
- Title: Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives Source: SciSpace URL
- Title: Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.
- Title: Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles Source: MDPI URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
storage stability of 2-Azabicyclo[3.1.0]hexan-4-one HCl at room temperature
[1]
Executive Summary: The "Room Temperature" Verdict
Is 2-Azabicyclo[3.1.0]hexan-4-one HCl stable at room temperature (20–25°C)? Short Answer: No, not for long-term storage. While the solid HCl salt may appear stable for short durations (24–48 hours) under strictly anhydrous conditions, it is classified as metastable at room temperature.[1]
Recommendation:
-
Long-term Storage: -20°C (Desiccated).
-
Short-term Handling: 2–8°C is acceptable for active use periods (<1 week).[1]
-
Room Temperature: Only acceptable for immediate weighing/dispensing in a controlled environment (e.g., glovebox or low-humidity weighing station).
Primary Failure Modes:
-
Hygroscopic Deliquescence: The HCl salt is prone to absorbing atmospheric moisture, leading to hydrolysis or physical gumming.
-
Strain-Release Decomposition: The [3.1.0] bicyclic system contains a fused cyclopropane ring. Thermal energy at room temperature, combined with trace moisture or acidity, can accelerate ring-opening reactions or polymerization.
Technical Deep Dive: Why It Degrades
To troubleshoot effectively, you must understand the molecular mechanics of failure.
The Structural Risk
The compound features a pyrrolidine ring fused to a cyclopropane ring . This [3.1.0] geometry imposes significant Baeyer strain (angle strain).
-
The Ketone (C4): Increases the acidity of adjacent protons (though less so than a
-keto ester). -
The Amine Salt (N2): While the HCl salt protects the nitrogen from oxidation compared to the free base, the ionic lattice energy can be disrupted by water molecules.
The Degradation Pathway
At room temperature, the presence of moisture initiates a cascade:
-
Hydration: Water disrupts the crystal lattice.
-
Liquefaction: The salt dissolves in absorbed water (deliquescence).
-
Hydrolysis/Ring Opening: In solution, the strained cyclopropane ring becomes susceptible to acid-catalyzed opening, particularly if the ketone enolizes.
Troubleshooting Guide (FAQ Format)
Scenario A: Physical Appearance Changes
Q: "My white powder has turned into a sticky, off-white gum. Can I still use it?"
-
Diagnosis: Hygroscopic Deliquescence. The container seal was likely compromised, or the compound was exposed to humid air at RT.
-
Risk: High. The water content alters the molecular weight calculation (stoichiometry errors) and may have initiated hydrolysis.
-
Action:
-
Do not use for critical GMP steps or precise kinetics.
-
Salvage Protocol: If the sample is irreplaceable, attempt to dry it (see Protocol 1 below). Run a quantitative NMR (qNMR) to determine the remaining potency.
-
Q: "The compound has developed a yellow/orange tint."
-
Diagnosis: Oxidative Degradation. This often indicates the formation of conjugated impurities, potentially via ring-opening or condensation reactions driven by thermal stress (RT storage).
-
Action: Check purity via HPLC. If purity is >95%, you may repurify (recrystallize). If <90%, discard.
Scenario B: Analytical Anomalies
Q: "My NMR spectrum shows small, broad multiplets that shouldn't be there."
-
Diagnosis: Conformational Isomerism vs. Degradation.
-
Check: Are the peaks rotamers? (Proline analogs often show rotamers in NMR).
-
Test: Run High-Temperature NMR (e.g., at 50°C). If peaks coalesce, it is rotameric (Safe). If they remain distinct, it is degradation (Unsafe).
-
Q: "Mass Spec shows a peak at M+18."
-
Diagnosis: Hydrate formation or Gem-diol formation at the ketone.[1]
-
Context: Ketones in strained rings can form stable hydrates (gem-diols) in the presence of water. This is reversible but complicates stoichiometry.
Experimental Protocols
Protocol 1: Drying & Salvaging "Sticky" Material
Use this if the compound was briefly exposed to RT humidity.[1]
-
Setup: Vacuum oven or high-vacuum manifold (Schlenk line).
-
Temperature: Set to 35°C (Do not exceed 40°C to avoid thermal decomposition).
-
Desiccant: Place P₂O₅ (Phosphorus Pentoxide) in the drying chamber as a co-desiccant.
-
Duration: Dry for 12–24 hours under high vacuum (<1 mbar).
-
Validation: Measure weight loss until constant. Confirm structure via H-NMR (look for water peak shift/reduction).[1]
Protocol 2: Purity Check (HPLC)
Standard method to verify stability after RT exposure.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 210 nm (Amide/Ketone absorption) |
| Pass Criteria | Single peak >98% area.[1] No new shoulders. |
Visualizing the Stability Workflow
The following diagram illustrates the decision logic for handling this compound based on its storage history.
Figure 1: Decision logic for assessing 2-Azabicyclo[3.1.0]hexan-4-one HCl integrity after storage.
References
-
PubChem. (2025).[2][3] Compound Summary: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (Structural Analog Stability Data). National Library of Medicine. Retrieved from [Link][1]
-
Enamine/ChemRxiv. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives (General Handling of Strained Bicyclic Amines). Retrieved from [Link][1]
Technical Support Center: Synthesis of 2-Azabicyclo[3.1.0]hexan-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Azabicyclo[3.1.0]hexan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the synthesis and purification of this valuable bicyclic lactam. As a strained and versatile synthetic intermediate, its preparation requires careful control over reaction conditions to minimize byproduct formation and achieve high purity.[1] This resource offers troubleshooting guides and FAQs to address specific experimental issues, grounded in mechanistic principles and established laboratory practices.
Frequently Asked Questions (FAQs)
Question 1: My overall yield is significantly lower than reported in the literature. What are the most critical parameters to investigate?
Answer: Low yields in the synthesis of 2-Azabicyclo[3.1.0]hexan-4-one often trace back to a few critical areas. The highly strained bicyclic ring system is sensitive to reaction conditions, and seemingly minor deviations can lead to side reactions or product decomposition.[1]
-
Atmosphere and Reagent Quality: Ensure all steps involving organometallics or other sensitive reagents are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Reagents should be fresh or properly stored; for instance, catalysts can lose activity over time.
-
Temperature Control: Many key steps, such as cyclopropanation or C-H activation, have a narrow optimal temperature range. Use a cryostat or a well-calibrated thermometer to maintain precise temperature control. For exothermic steps, ensure the addition rate of reagents is slow enough to prevent temperature spikes.
-
Workup Conditions: Avoid harsh acidic or basic conditions during the aqueous workup. The strained lactam can be susceptible to hydrolysis or ring-opening. Use of buffered solutions or a quick extraction with minimal contact time with the aqueous phase is recommended.
Question 2: My crude product is an intractable mixture that streaks on TLC and is difficult to purify by standard column chromatography. What are my options?
Answer: A complex crude mixture suggests the presence of multiple byproducts with similar polarities. Standard silica gel chromatography may not be sufficient.
-
Preliminary Purification: Before attempting chromatography, perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.
-
Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for nitrogen-containing compounds. Reversed-phase chromatography (C18) is another powerful option if the impurities have different hydrophobic characteristics.
-
Ion-Exchange Chromatography: For impurities that are ionizable, ion-exchange chromatography offers a highly selective purification method based on charge.[2]
-
Derivatization: As a last resort, consider derivatizing the target molecule. For example, protection of the nitrogen atom can significantly alter the polarity and chromatographic behavior of the molecule, potentially separating it from closely-eluting impurities.[3][4]
Question 3: How can I definitively confirm the structure and assess the purity of my final product?
Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The proton NMR should show characteristic signals for the bicyclic core, including the highly shielded cyclopropyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) will confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A gradient method on a suitable column (e.g., C18) can resolve the main product from trace impurities. For enantioselective syntheses, a chiral HPLC method is mandatory to determine the enantiomeric excess (ee).[5][6]
Troubleshooting Guide: Impurity Identification and Removal
This section details common classes of impurities, their mechanistic origins, and specific protocols for their elimination.
Problem 1: Residual Starting Materials and Intermediates
The presence of unreacted starting materials is a common issue stemming from incomplete reactions.
-
Root Cause Analysis:
-
Sub-optimal Reaction Conditions: Insufficient reaction time, incorrect temperature, or inadequate mixing can lead to incomplete conversion.
-
Catalyst Deactivation: In catalytic steps, such as C-H activation, the catalyst may be poisoned by impurities (water, oxygen) or degrade over the course of the reaction.
-
Stoichiometry: Inaccurate measurement of reagents can leave one of the starting materials in excess.
-
-
Identification: The most reliable method is to compare the NMR or LC-MS of the crude product with that of the authentic starting materials. Co-spotting on a TLC plate can also be a quick diagnostic tool.
-
Solution Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
-
Protocol: Optimized Workup for Removal of Precursors
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc, ~10 volumes).
-
Wash the organic layer with 1M HCl (2 x 5 volumes) to remove any basic starting materials or intermediates.
-
Wash with saturated NaHCO₃ solution (2 x 5 volumes) to remove acidic components.
-
Wash with brine (1 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Assess purity by TLC or LC-MS before proceeding to chromatography.
-
Problem 2: Formation of Diastereomers
Many synthetic routes to 2-Azabicyclo[3.1.0]hexan-4-one create multiple stereocenters. Poor diastereoselectivity can lead to purification challenges, as diastereomers often have very similar physical properties. The separation of diastereoisomers in the 2-azabicyclo[3.1.0]hexane system has been noted to be particularly challenging.[3]
-
Mechanistic Origin: The formation of diastereomers is determined in the stereocenter-forming step. For instance, in a cyclopropanation reaction, the facial selectivity of the addition to a double bond dictates the stereochemical outcome. This is highly dependent on the steric environment, solvent, and temperature.[7]
Caption: Energy profile for diastereomer formation.
-
Identification: High-field ¹H NMR is often sufficient to identify a diastereomeric mixture, which will present as two distinct sets of signals for the same compound. Chiral HPLC can also be used to resolve and quantify diastereomers if a suitable stationary phase is available.
-
Solutions:
-
Reaction Optimization: Revisit the stereocenter-forming step. Lowering the reaction temperature often increases selectivity. The choice of solvent and catalyst/reagent can also have a profound impact.
-
Chromatography: Meticulous flash column chromatography with a shallow solvent gradient is the first line of defense.
-
Pro Tip: Use a solvent system with a non-polar component (e.g., Heptane/EtOAc) and a more polar component (e.g., DCM/MeOH) to find the best separation window.
-
-
Recrystallization: If the product is crystalline, fractional recrystallization can be highly effective for separating diastereomers, sometimes on a large scale.
-
Problem 3: Ring-Opened Byproducts
The inherent strain of the bicyclo[3.1.0]hexane core makes it susceptible to nucleophilic attack, leading to ring-opened impurities.
-
Mechanistic Origin: Under strongly acidic or basic conditions, or in the presence of potent nucleophiles, the strained C-N or C-C bonds of the cyclopropane ring can cleave. For example, hydrolysis of the lactam functionality is a common side reaction.[8]
Caption: Mechanism of hydrolytic ring-opening.
-
Identification: These impurities will have a significantly different NMR spectrum, lacking the characteristic upfield cyclopropyl protons. Mass spectrometry will show a mass corresponding to the parent compound plus the mass of the nucleophile (e.g., +18 for water).
-
Solutions:
-
Prevention: The best solution is prevention. Use mild workup conditions. Neutralize reaction mixtures carefully with buffered solutions (e.g., phosphate buffer pH 7) instead of strong acids or bases.
-
Purification: Ring-opened products are typically much more polar than the parent bicyclic lactam. They can usually be separated effectively by standard silica gel chromatography. An acidic impurity (from hydrolysis) can also be removed with a basic wash (NaHCO₃) during workup.
-
Data Summary Table
| Issue | Common Cause(s) | Identification Method(s) | Recommended Solution(s) |
| Low Yield | Poor temperature control, impure reagents, non-inert atmosphere. | Comparison to literature yields, analysis of side products. | Optimize reaction conditions, use fresh reagents, ensure inert atmosphere. |
| Diastereomers | Low stereoselectivity in the key bond-forming step. | High-field ¹H NMR (multiple signal sets), Chiral HPLC. | Re-optimize reaction (lower temp), meticulous chromatography, recrystallization. |
| Ring-Opening | Harsh acidic/basic conditions during workup or purification. | MS (M+18 peak for hydrolysis), NMR (loss of cyclopropyl signals). | Use buffered/neutral workup, careful pH control. |
| Starting Material | Incomplete reaction (time, temp, catalyst). | TLC, LC-MS, NMR (comparison to authentic standard). | Drive reaction to completion, perform acid-base workup. |
References
- Smolecule. (2024). Buy 2-Azabicyclo[3.1.0]hexan-4-one.
- Crawford, J. J. et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Thieme Connect.
- BenchChem. (2025). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.
- Wolan, A. et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.
- MDPI. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships.
- ResearchGate. (2025). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones.
- Wolan, A. et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Institut Polytechnique de Paris.
- ResearchGate. (2025). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase.
- Encyclopedia.pub. (2020). Synthesis of β-Lactams.
- ResearchGate. (2025). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid.
Sources
- 1. Buy 2-Azabicyclo[3.1.0]hexan-4-one [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 5. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
optimizing yield of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride reactions
Here is the Technical Support Center guide for 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride .
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Yield Optimization & Stability Protocols Ticket ID: AZ-310-OPT-2024
👨🔬 Senior Scientist’s Foreword
From the Desk of Dr. Aris Thorne, Senior Application Scientist
Welcome. If you are working with 2-azabicyclo[3.1.0]hexan-4-one , you are navigating a "chemical tightrope." Unlike its stable isomer (the 3-one lactam), the 4-one derivative possesses two conflicting structural features that make yield optimization difficult:
-
Strain Energy: The [3.1.0] bicyclic system has significant ring strain (~27 kcal/mol), making the cyclopropane ring susceptible to acid-catalyzed opening.
-
Mannich Base Character: With the nitrogen at position 2 and the ketone at position 4, this molecule is structurally a cyclic
-aminoketone . As a free base, it is prone to retro-Michael elimination or intermolecular Schiff-base polymerization.
The Golden Rule: Never isolate the free base. The path to high yield lies in the direct transition from the N-protected precursor to the hydrochloride salt under strictly anhydrous conditions.
📊 Module 1: Critical Process Parameters (CPPs)
The following parameters are non-negotiable for maximizing yield. Deviations here account for 80% of reported failures.
| Parameter | Specification | The "Why" (Causality) |
| Water Content | < 0.05% (Karl Fischer) | Water acts as a nucleophile. In the presence of HCl, it attacks the cyclopropane ring, leading to ring-opening (formation of chloromethyl pyrrolidines). |
| Temperature (Deprotection) | 0°C to 10°C | Higher temperatures favor the thermodynamic elimination of the amine (retro-Michael type decomposition). |
| Acid Source | 4M HCl in Dioxane (Anhydrous) | Aqueous HCl (37%) is forbidden. It introduces water and promotes hydrolysis. Dioxane solvates the cation but precipitates the salt. |
| N-Protecting Group | Boc (tert-Butoxycarbonyl) | Boc is preferred over Cbz or Bn because it can be removed under non-hydrogenolytic conditions (preserving the cyclopropane) and without strong Lewis acids. |
🛠️ Module 2: Troubleshooting Workflows
Scenario A: "My product is oiling out instead of crystallizing."
Diagnosis: Presence of residual impurities (likely ring-opened byproducts) or incorrect solvent polarity. Protocol:
-
Switch Solvent: Do not use pure Ether. Use a mixture of MeOH/MtBE (1:10) .
-
Seed: If available, use a seed crystal of the HCl salt.
-
Trituration: If oil forms, decant the supernatant and triturate the oil with cold anhydrous heptane to induce solidification.
Scenario B: "I see multiple spots on TLC/LCMS after salt formation."
Diagnosis: Ring opening has occurred.[1][2] You likely have the 4-chloromethyl-pyrrolidin-3-one derivative. Root Cause: The reaction temperature spiked, or the reaction time was too long. Fix:
-
Quench the reaction immediately upon consumption of the starting material (monitor by disappearance of Boc precursor).
-
Do not stir overnight. The salt is kinetically stable but thermodynamically unstable in solution.
🧬 Visualization: Reaction Logic & Failure Modes
The following diagram illustrates the "Happy Path" to the HCl salt and the "Failure Modes" where yield is lost.
Figure 1: Reaction pathway analysis showing the critical necessity of kinetic control to avoid ring opening and polymerization.
📝 Optimized Experimental Protocol
Objective: Synthesis of 2-Azabicyclo[3.1.0]hexan-4-one HCl from N-Boc precursor.
-
Preparation: dry a 3-neck round bottom flask in an oven (120°C) for 2 hours. Cool under a stream of Argon.
-
Dissolution: Dissolve N-Boc-2-azabicyclo[3.1.0]hexan-4-one (1.0 eq) in anhydrous 1,4-dioxane (5 mL per gram).
-
Note: Dichloromethane (DCM) can be used, but Dioxane often yields a better precipitate.
-
-
Cooling: Submerge the flask in an ice/brine bath to reach 0°C .
-
Acidification: Dropwise add 4M HCl in Dioxane (4.0 eq) over 20 minutes.
-
Critical: Maintain internal temperature < 5°C.
-
-
Reaction: Stir at 0°C for 2–3 hours. A white precipitate should form.
-
Monitor: Check consumption of SM via TLC (stain with Ninhydrin).
-
-
Isolation (The Yield Step):
-
Dilute the slurry with anhydrous Et2O (Diethyl Ether) or MtBE (2x volume of dioxane).
-
Filter rapidly under Argon blanket (the solid is hygroscopic).
-
Wash the cake 3x with cold Et2O.
-
-
Drying: Dry in a vacuum desiccator over P2O5 for 12 hours. Do not use heat.
❓ Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) instead of HCl? A: Yes, but you will obtain the Trifluoroacetate salt. While TFA removal is gentler, the resulting salt is often an oil and harder to crystallize. If you need the HCl salt eventually, swapping the counter-ion later is difficult without exposing the unstable free base. Stick to HCl/Dioxane if possible.
Q: The literature mentions "2-azabicyclo[3.1.0]hexan-3-one". Is this the same? A: No. The 3-one is a lactam (amide in the ring). It is very stable. The 4-one is a ketone . Do not confuse the protocols. Lactam reduction protocols (using LiAlH4) will destroy your 4-one ketone.
Q: How do I store the HCl salt? A: Store at -20°C under Argon. The compound is hygroscopic. If it absorbs water, the acidity of the crystal lattice will eventually catalyze the ring opening of the cyclopropane, degrading the purity over weeks.
Q: Is the cyclopropanation step scalable? A: If you are synthesizing the precursor: The most scalable route for the [3.1.0] system is the Kulinkovich-de Meijere reaction or Simmons-Smith cyclopropanation of the corresponding enamide/enone. For the 4-one specifically, intramolecular carbenoid insertion (using diazo compounds) is common but hazardous on >10g scale. Ensure proper venting and blast shielding.
📚 References
-
General Synthesis of 2-Azabicyclo[3.1.0]hexane Systems:
-
Title: Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds.
-
Source: Tetrahedron Letters / Academia.edu
-
Link:
-
-
Stability of Beta-Amino Ketones (Mannich Bases):
-
Context: Supports the claim regarding the instability of the free base 4-one derivative and the necessity of salt formation.
-
Source: BenchChem Technical Guides (Pyrrolidine Synthesis Troubleshooting)
-
Link:
-
-
Cyclopropane Ring Stability & Ring Opening:
-
Title: Amide-Group-Directed Protonolysis of Cyclopropane: An Approach to 2,2-Disubstituted Pyrrolidines.
-
Source: Organic Letters (ACS Publications)
-
Link:
-
-
Commercial Availability & Intermediate Status:
-
Title: 2-Azabicyclo[3.1.0]hexan-4-one Product Page.[3]
-
Source: Smolecule
-
Link:
-
Sources
handling hygroscopic nature of azabicyclo hydrochloride salts
Technical Support Center: Handling Hygroscopic Azabicyclo Hydrochloride Salts
Case ID: AZ-HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Mitigation of Deliquescence and Hydrolysis in Azabicyclo HCl Scaffolds
Executive Summary: The "Invisible" Reagent
Azabicyclo amine salts (e.g., tropanes, quinuclidines, azabicyclo[3.1.0]hexanes) are cornerstones of medicinal chemistry due to their rigid stereochemical constraints. However, their hydrochloride salts are notoriously hygroscopic and often deliquescent .
The Mechanism: The high charge density of the protonated azabicyclo nitrogen, combined with the chloride counterion's strong hydrogen-bond accepting capability, creates a lattice energy that is easily overcome by the hydration energy of atmospheric water. This leads to a phase transition from crystalline solid to aqueous solution (oil) within minutes of exposure.
This guide provides self-validating protocols to handle these materials without compromising their chemical integrity or stoichiometric accuracy.
Module 1: Storage & Environmental Control
User Query: "I received a 5g shipment of an azabicyclo[3.1.0]hexane HCl salt. I stored it in the original vial with Parafilm, but after two weeks, it looks like a gum. Is it degraded?"
Troubleshooting Protocol: Parafilm is permeable to water vapor over time. It is insufficient for long-term storage of highly hygroscopic salts.
Corrective Action (The "Double-Barrier" System):
-
Immediate Rescue: If the material is gummy but not discolored, it is likely just hydrated, not degraded. Proceed to Module 2 (Drying).
-
Long-Term Storage Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined screw cap (ensure the liner is intact).
-
Secondary Container: Place the primary vial inside a larger jar containing activated desiccant (e.g., Drierite or silica gel with indicator).
-
Environment: Store at -20°C. Crucial: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.
-
Visual Logic: The Hygroscopicity "Doom Loop" (This diagram illustrates why rapid intervention is necessary to prevent hydrolysis)
Caption: Figure 1. The kinetic pathway from surface adsorption to chemical degradation. Immediate drying can reverse Deliquescence; Hydrolysis is permanent.
Module 2: Synthesis & Isolation (The "Oil" Problem)
User Query: "My reaction workup involves an HCl salt formation. After rotovapping, I get a stubborn foam/oil that won't crystallize. How do I get a handleable solid?"
Technical Insight: Azabicyclo salts often trap solvent molecules in an amorphous lattice (foam). Direct vacuum drying often fails because the "skin" of the foam hardens, trapping solvent inside.
Protocol: The "Anti-Solvent Crash" & Lyophilization
| Method | Application | Procedure |
| Azeotropic Drying | Best for: Removing water/alcohols. | 1. Dissolve oil in Toluene or 2-MeTHF . 2. Rotovap to dryness. Repeat 3x. 3. Toluene forms a low-boiling azeotrope with water, dragging it out. |
| Trituration | Best for: Inducing crystallization. | 1. Dissolve oil in minimal MeOH or DCM . 2. Add excess Et2O (Diethyl Ether) or MTBE dropwise with vigorous stirring. 3. If oil separates, sonicate. 4. Filter under N2 blanket. |
| Lyophilization | Best for: Thermally sensitive salts. | 1. Dissolve oil in 1,4-Dioxane (freezes at 11°C) or Water . 2. Freeze-dry. Result: A fluffy, electrostatic powder (handle with care). |
Decision Tree: Isolation Strategy
Caption: Figure 2. Logic flow for isolating hygroscopic salts from crude reaction mixtures.
Module 3: Accurate Weighing & Handling
User Query: "Every time I try to weigh 10 mg for an assay, the balance drift is crazy. The mass keeps going up. How do I get an accurate concentration?"
Root Cause: The mass increase is real-time water adsorption. A standard analytical balance is an open system.
The "Difference Weighing" Protocol (Self-Validating): Do not tare the weigh boat and try to hit a target number.
-
Preparation: Use a closed weighing vessel (e.g., a capped LC vial).
-
Step A: Weigh the entire vial + cap + sample on the balance. Record Mass (
). -
Step B: Quickly transfer an approximate amount of solid to your reaction vessel/solvent.
-
Step C: Immediately recap the source vial and weigh it again. Record Mass (
). -
Calculation: Mass transferred =
.-
Validation: This eliminates the error of water adsorbing onto the sample on the balance pan, as the source vial remains closed during measurement.
-
Static Control: Lyophilized azabicyclo salts are often electrostatic and hygroscopic. Use an ionizing fan or antistatic gun before opening the vial to prevent the powder from "jumping" out, which ruins mass balance.
Module 4: Analytical Characterization (NMR & TGA)
User Query: "My NMR spectrum in DMSO-d6 has a massive water peak at 3.33 ppm that overlaps with my bridgehead protons. Is my sample wet or is it the solvent?"
Troubleshooting Guide:
| Issue | Diagnosis | Solution |
| Broad H2O Peak | Sample is wet. | D2O Shake: Add 1-2 drops of D2O to the NMR tube. The OH/NH peaks will disappear (exchange), and the HDO peak will shift, revealing the bridgehead protons. |
| Trace Water | Solvent is wet.[1][2] | Molecular Sieves: Store DMSO-d6 over activated 3Å sieves. Never put sieves directly in the NMR tube (dust causes line broadening). |
| Missing Signals | Proton exchange. | Azabicyclo ammonium protons ( |
Thermogravimetric Analysis (TGA) for Water Content: Do not rely on melting point (it will be depressed). Use TGA to distinguish surface water from lattice water.
-
Protocol: Heat 5-10 mg at 10°C/min under
. -
Interpretation:
-
Mass loss < 100°C: Surface moisture (hygroscopicity).[3]
-
Stepwise mass loss > 120°C: Stoichiometric hydrates or solvates.
-
Decomposition: Azabicyclo salts often degrade before melting if wet.
-
References
-
Torontech. (2025).[4] TGA Sample Preparation: A Complete Guide. Retrieved from
-
Nambiar, A.G., et al. (2023).[5] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[5] Pharmaceutics, 15(1), 189. Retrieved from
-
University of Minnesota. (n.d.). Hygroscopicity of Pharmaceutical Crystals.[3][6] Retrieved from
-
ResolveMass Laboratories. (2026). What is TGA Analysis? Principles and Applications. Retrieved from
Sources
troubleshooting cyclization failures in azabicyclo[3.1.0]hexanone synthesis
Technical Support Matrix: Troubleshooting Azabicyclo[3.1.0]hexanone Cyclizations
Mechanistic Overview & Common Failure Modes
The azabicyclo[3.1.0]hexanone core is a highly strained, densely functionalized motif critical to modern drug discovery, notably in the synthesis of NF-κB inducing kinase (NIK) inhibitors. The two primary synthetic strategies—transition-metal-catalyzed intramolecular cyclopropanation of diazo-pyrrolidinones and Palladium-catalyzed enantioselective C–H activation—are both highly sensitive to substrate conformation, electronic effects, and catalyst integrity[1]. Failures in these cyclizations typically manifest as diazo dimerization, competing C–H insertion, or complete catalyst poisoning. This matrix provides field-proven, causally-driven solutions to these bottlenecks.
Diagnostic Workflow for Cyclization Failures
Caption: Troubleshooting workflow for azabicyclo[3.1.0]hexanone cyclization failures.
Expert Q&A: Resolving Specific Experimental Bottlenecks
Q1: My intramolecular cyclopropanation yields predominantly the diazo dimer instead of the azabicyclo[3.1.0]hexanone. How do I suppress dimerization?
Causality: Dimerization is a bimolecular side reaction that outcompetes unimolecular cyclopropanation when the steady-state concentration of the diazo compound is too high[2]. Rhodium carbenoids are profoundly electrophilic; if the tethered alkene is not perfectly pre-organized, the carbenoid will rapidly react with any unactivated diazo precursor in the bulk solution.
Solution: Transition from a batch addition to a strictly controlled syringe-pump addition (0.5–1.0 equivalents per hour). Furthermore, employing a more sterically demanding catalyst such as
Q2: I am observing significant C–H insertion side products (e.g., into the pyrrolidine ring) rather than the desired cyclopropanation. How can I tune the selectivity?
Causality: The transition state for cyclopropanation requires specific orbital overlap between the metal-carbenoid and the alkene π-system. If the alkene is electron-deficient or sterically hindered, the activation energy for cyclopropanation increases. Consequently, the highly reactive carbene may undergo a kinetically competitive intramolecular C–H insertion into the spatially adjacent N-alkyl or ring C–H bonds[3].
Solution: Modulate the electronic properties of your catalyst. Utilizing a catalyst with more electron-withdrawing ligands (e.g.,
Q3: The enantiomeric excess (ee) of the azabicyclo[3.1.0]hexanone is lower than 50% when using chiral Rh(II) catalysts. How can I optimize this?
Causality: Poor enantiocontrol indicates a lack of facial discrimination during the concerted, asynchronous carbene transfer step. If the chiral pocket of the catalyst is too flexible, or if the substrate lacks secondary coordinating groups, the energy difference between the diastereomeric transition states is minimized[4].
Solution: Switch to a catalyst with a more rigid chiral crown, such as
Q4: We are attempting a Pd-catalyzed C–H activation route to the azabicyclo[3.1.0]hexanone core, but we see rapid catalyst deactivation. What is the cause? Causality: In enantioselective C–H activation routes (such as those developed for NIK inhibitors), the Pd(0)/Pd(II) catalytic cycle is highly susceptible to poisoning by trace oxidants or strongly coordinating impurities. Specifically, residual peroxides from upstream lactam oxidation steps will rapidly oxidize the active Pd(0) species or the electron-rich phosphine ligands, halting the cycle. Solution: Implement a peroxide-free lactam oxidation procedure on scale. Utilize a robust chiral ligand system, such as a TADDOL-phosphonite ligand, which provides the necessary steric bulk to prevent off-target coordination while maintaining the chiral environment required for high enantiocontrol[1].
Quantitative Catalyst Performance Data
To aid in catalyst selection, the following table summarizes the expected performance metrics for various catalytic systems in the formation of azabicyclo[3.1.0]hexanone architectures.
| Catalytic System | Substrate Alkene Type | Predominant Pathway | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Electron-neutral | Cyclopropanation | 80 - 85% | N/A (Achiral) | |
| Sterically hindered | Cyclopropanation | 75 - 80% | N/A (Achiral) | |
| Electron-deficient | Cyclopropanation | 81 - 85% | Up to 98% | |
| Pd(0) / TADDOL-phosphonite | C–H Activation Precursor | C–H Cyclization | 85 - 89% | Up to 94% |
Self-Validating Experimental Protocol: Syringe-Pump Intramolecular Cyclopropanation
This protocol is designed to eliminate dimerization and maximize the yield of the azabicyclo[3.1.0]hexanone core. It incorporates real-time validation checks to ensure system integrity.
Step 1: System Preparation & Catalyst Activation
-
Action: Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with ultra-pure Argon (repeat 3x). Add 1.0 mol% of the selected Rhodium catalyst (e.g.,
) and 10 mL of anhydrous, degassed dichloromethane (DCM).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Causality: Rhodium carbenoids are highly sensitive to adventitious moisture, which leads to O–H insertion side products (forming alcohols/ethers).
-
Validation Check: The solution should exhibit a clear, characteristic color (e.g., emerald green for
). If the solution turns brown or cloudy, the catalyst has degraded or moisture is present; abort and restart.
Step 2: Substrate Dilution
-
Action: Dissolve 1.0 mmol of the diazo-pyrrolidinone precursor in 10 mL of anhydrous DCM in a separate, dry glass syringe.
-
Causality: High dilution is critical. The concentration of the diazo compound in the syringe must be low enough to prevent bulk dimerization during the transfer process[2].
-
Validation Check: Perform a rapid IR scan of an aliquot. A sharp, intense peak at ~2100 cm⁻¹ confirms the intact diazo functional group.
Step 3: Controlled Addition
-
Action: Mount the syringe on a programmable syringe pump. Insert the needle into the reaction flask and set the addition rate to 2.5 mL/hour (delivering the substrate over 4 hours). Maintain the reaction at room temperature with vigorous stirring.
-
Causality: Slow addition ensures that the rate of diazo introduction is slower than the rate of catalytic decomposition and intramolecular trapping, keeping the steady-state concentration of the diazo species near zero[6].
-
Validation Check: Monitor the reaction flask for steady, controlled evolution of
gas (visible as micro-bubbles). If bubbling stops while the pump is running, the catalyst has been poisoned.
Step 4: Reaction Monitoring & Quench
-
Action: After the addition is complete, stir for an additional 30 minutes.
-
Causality: Allows for the complete consumption of any residual diazo species.
-
Validation Check: Spot the reaction mixture on a TLC plate and stain with phosphomolybdic acid (PMA). Alternatively, run an IR scan of the crude mixture. The complete disappearance of the diazo peak at ~2100 cm⁻¹ validates the end of the reaction. Concentrate under reduced pressure for subsequent column chromatography.
References
-
Crawford, J. J., Liao, D., Kolesnikov, A., Lee, W., & Landry, M. L. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Synthesis, 52(23), 3420-3426.
-
Thieme Chemistry. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. 1
-
BenchChem. Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. 2
-
BenchChem. Technical Support Center: Optimizing Cyclopropanation Reactions. 6
-
PMC. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. 3
-
Chemical Science (RSC Publishing). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.
-
PMC. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes (Full Text). 4
-
Emory Theses and Dissertations. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. 5
Sources
- 1. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Elucidation of 2-Azabicyclo[3.1.0]hexan-4-one: A Comparative Guide to ESI-MS/MS vs. GC-EI-MS
Introduction: The Analytical Challenge of Bicyclic Scaffolds
The 2-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, functioning as a conformationally restricted proline surrogate. It is prominently featured in dipeptidyl peptidase-4 (DPP-4) inhibitors such as saxagliptin[1]. The introduction of a ketone at the 4-position (2-azabicyclo[3.1.0]hexan-4-one) adds a critical site for nucleophilic functionalization but significantly complicates mass spectrometric (MS) characterization.
During tandem mass spectrometry, basic pyrrolidine-like nitrogens preferentially sequester the ionizing proton. This charge localization often leads to a dominant, uninformative product ion, severely hindering the identification of downstream metabolites or synthetic impurities[2]. This guide objectively compares the performance of Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry () against Gas Chromatography Electron Ionization Mass Spectrometry () for the structural elucidation of this challenging bicyclic ketone.
Mechanistic Fragmentation: The Causality Behind the Spectra
To optimize analytical workflows, scientists must first understand the thermodynamic and electronic drivers of gas-phase fragmentation for 2-azabicyclo[3.1.0]hexan-4-one.
LC-ESI-MS/MS (Even-Electron Pathway)
Under positive ESI, the secondary amine is readily protonated, yielding an even-electron precursor
GC-EI-MS (Odd-Electron Pathway)
Electron Ionization at 70 eV generates a highly energetic radical cation
Visualizing the Fragmentation Logic
Logical fragmentation pathways of 2-Azabicyclo[3.1.0]hexan-4-one under ESI vs. EI conditions.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthy data generation, the following methodologies incorporate built-in validation checkpoints.
Protocol A: LC-ESI-MS/MS Optimization (Stepped NCE & ISF)
Rationale: Pyrrolidine-like basic amines resist fragmentation. Overcoming this requires a stepped Normalized Collision Energy (NCE) approach or intentional In-Source Fragmentation (ISF)[2].
-
Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Validation Check: Verify the solution pH is ~2.7 to guarantee complete protonation of the bicyclic amine prior to droplet desolvation.
-
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Source Parameters: Set the ESI Capillary Voltage to +3.5 kV.
-
Validation Check (ISF Threshold): If the intact precursor is too stable, incrementally increase the cone voltage/fragmentor from 20 V to 60 V until the diagnostic
ion appears in the MS1 full scan.
-
-
Tandem MS (HCD/CID): Isolate the
(or the ISF-generated core ion). Apply a stepped NCE of 15, 30, and 45 eV to capture both low-energy neutral losses and high-energy ring-opening events.
Protocol B: GC-EI-MS Analysis
Rationale: The volatility of the free-base 2-azabicyclo[3.1.0]hexan-4-one allows for direct GC analysis, while 70 eV ionization provides a structurally rich, odd-electron fragmentation pattern[3].
-
Sample Preparation: Perform a liquid-liquid extraction of the analyte into a non-polar solvent (e.g., Hexane).
-
Validation Check: Adjust the aqueous layer to pH > 10 using
before extraction to ensure the amine is entirely in its volatile, uncharged free-base form.
-
-
Injection: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 250°C.
-
Chromatography: Utilize a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
-
MS Parameters: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 40 to 300.
-
Validation Check: Prior to acquisition, verify the ratio of
28 ( ) to 32 ( ) to ensure a leak-free vacuum, preventing oxidative artifacts during fragmentation.
-
Quantitative Data Comparison
The table below summarizes the performance metrics and diagnostic utility of each technique for 2-azabicyclo[3.1.0]hexan-4-one derivatives.
| Performance Metric | LC-ESI-MS/MS (Stepped HCD) | GC-EI-MS (70 eV) |
| Primary Ionization Species | ||
| Limit of Detection (LOD) | 1–5 ng/mL | 50–100 ng/mL |
| Key Diagnostic Neutral Losses | -28 Da (CO), -17 Da ( | -42 Da (Ketene), -28 Da ( |
| Structural Elucidation Power | Moderate (Requires ISF optimization)[2] | High (Extensive carbon-backbone cleavage) |
| Matrix Tolerance | Low (Susceptible to ion suppression) | High (Chromatographic separation of matrix) |
| Best Suited For | Metabolite ID, PK studies, Trace analysis | Synthetic purity, Library matching, Isomer ID |
Conclusion
For the structural elucidation of 2-azabicyclo[3.1.0]hexan-4-one, relying solely on standard LC-ESI-MS/MS can lead to ambiguous data due to the charge-sequestering nature of the bicyclic amine. While ESI-MS/MS offers superior sensitivity for pharmacokinetic monitoring, researchers must employ advanced techniques like stepped collision energies or In-Source Fragmentation (ISF) to force ring-opening. Conversely, GC-EI-MS provides a highly reproducible, deep-fragmentation fingerprint driven by radical-site initiated alpha-cleavage, making it the superior choice for definitive structural confirmation and synthetic quality control.
References
-
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: Forensic Chemistry URL: [Link]
-
Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: Pharmaceuticals (Basel) / PMC - NIH URL: [Link]
Sources
Navigating the Structural Maze: A Comparative Guide to the Characterization of 2-Azabicyclo[3.1.0]hexan-4-one HCl and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and synthetic chemistry, the rigid, three-dimensional architecture of bicyclic scaffolds such as 2-azabicyclo[3.1.0]hexanes offers a compelling starting point for the design of novel therapeutics. The inherent conformational constraint of these systems can lead to enhanced binding affinity and selectivity for biological targets. Among these, 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride stands as a valuable, yet structurally elusive, building block. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of this class of compounds, addressing the common challenge of obtaining single-crystal X-ray diffraction data and offering a comparative analysis with alternative spectroscopic and computational techniques.
While a definitive crystal structure for 2-Azabicyclo[3.1.0]hexan-4-one HCl is not publicly available at the time of this publication, the principles of X-ray crystallography can be effectively demonstrated through closely related derivatives. This guide will leverage available crystallographic data for analogous structures within the azabicyclo[3.1.0]hexane family to provide a foundational understanding, which will then be juxtaposed with the wealth of information obtainable from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Gold Standard: Insights from X-ray Crystallography
Single-crystal X-ray diffraction remains the unequivocal gold standard for the determination of the three-dimensional arrangement of atoms in a molecule. The resulting electron density map provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. For the 2-azabicyclo[3.1.0]hexane framework, this technique would definitively establish the stereochemistry of the ring fusion and the conformation of the five-membered ring.
Although the crystal structure for the parent hydrochloride salt of 2-Azabicyclo[3.1.0]hexan-4-one is not readily accessible, the Cambridge Crystallographic Data Centre (CCDC) houses data for a number of derivatives. For instance, studies on substituted 3-azabicyclo[3.1.0]hexane derivatives have provided crucial insights into the geometry of this bicyclic system.[1] These studies reveal a characteristic puckering of the five-membered ring and the influence of substituents on the overall conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful application of this technique is contingent on the ability to grow high-quality single crystals, a process that is often the most significant bottleneck.
Step-by-Step Methodology:
-
Crystallization: The process begins with the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Common techniques include:
-
Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Logical Flow of X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
A Powerful Alternative: Unraveling Connectivity with NMR Spectroscopy
When single crystals are unattainable, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the most powerful tool for elucidating the constitution and stereochemistry of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a detailed picture of the molecular structure.
For 2-Azabicyclo[3.1.0]hexan-4-one, ¹H NMR would reveal the number of unique protons and their coupling patterns, providing information about the connectivity of the carbon skeleton. The chemical shifts of the protons on the cyclopropane ring are particularly diagnostic. Two-dimensional NMR experiments would further confirm the connectivity and provide insights into the through-space proximity of protons, which can help to deduce the stereochemistry.
Comparative Data from Spectroscopic Analysis of Azabicyclo[3.1.0]hexane Derivatives
| Analytical Technique | Information Gained |
| ¹H NMR | Provides information on the proton environment, including chemical shift, integration (proton count), and coupling constants (J-values) which indicate neighboring protons. For the 2-azabicyclo[3.1.0]hexane core, characteristic shifts for the cyclopropyl and pyrrolidinone protons are expected. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ketone would appear at a characteristic downfield shift. |
| COSY (Correlation Spectroscopy) | Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the carbon skeleton. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away, providing crucial long-range connectivity information. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close in proximity, which is invaluable for determining stereochemistry and conformation. |
Experimental Protocol: 2D NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectrum Acquisition: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts and coupling constants of the protons.
-
2D NMR Experiment Selection and Acquisition: Based on the information required, select and run a series of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY).
-
Data Processing and Interpretation: Process the raw data using appropriate software to generate the 2D spectra. Analyze the cross-peaks in each spectrum to establish connectivities and spatial relationships.
Logical Flow of Structural Elucidation by NMR
Caption: NMR-based structural elucidation workflow.
Complementary Insights from Mass Spectrometry and Computational Chemistry
Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. For 2-Azabicyclo[3.1.0]hexan-4-one HCl, HRMS would confirm the molecular formula.
Computational Chemistry serves as a powerful predictive tool. Density functional theory (DFT) calculations can be used to predict the stable conformations of the molecule, as well as its NMR chemical shifts and coupling constants. These calculated parameters can then be compared with the experimental data to support a structural assignment.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination- Precise bond lengths and angles | - Requires high-quality single crystals- Provides solid-state structure, which may differ from solution conformation |
| NMR Spectroscopy | - Provides detailed connectivity and stereochemical information in solution- Does not require crystallization | - Interpretation can be complex for intricate molecules- Does not directly provide bond lengths and angles |
| Mass Spectrometry | - Determines molecular weight and elemental composition- High sensitivity | - Provides limited information on stereochemistry and connectivity |
| Computational Chemistry | - Predicts structure and spectroscopic properties- Can be used when experimental data is limited | - Accuracy is dependent on the level of theory and basis set used- Predictions require experimental validation |
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of novel and complex molecules like 2-Azabicyclo[3.1.0]hexan-4-one HCl rarely relies on a single analytical technique. While single-crystal X-ray diffraction provides the most definitive structural information, its reliance on crystalline samples necessitates the use of alternative and complementary methods. A synergistic approach, combining the detailed connectivity and stereochemical insights from multi-dimensional NMR spectroscopy, the molecular formula confirmation from high-resolution mass spectrometry, and the predictive power of computational chemistry, provides a robust and self-validating system for structural assignment. For researchers in drug development, a thorough understanding of these techniques and their interplay is paramount for the confident characterization of new chemical entities and the acceleration of the discovery pipeline.
References
- Synthesis and biological activity of 2-azabicyclo[3.1.0]hexane derivatives.
-
Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(21), 2501-2504. [Link]
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Letters, 22(19), 7559–7563. [Link]
-
PubChem Database. National Center for Biotechnology Information. (n.d.). 2-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. [Link]
Sources
Conformational Analysis and Ring Strain of 2-Azabicyclo[3.1.0]hexan-4-one: A Computational Methodology Comparison Guide
The 2-azabicyclo[3.1.0]hexan-4-one scaffold is a highly constrained bicyclic system that serves as a critical building block in the development of conformationally restricted pharmaceuticals, such as methanocarba nucleoside analogs and peptidomimetics. Accurately modeling the conformational landscape of this molecule is notoriously difficult. The fusion of a cyclopropane ring with an sp²-hybridized ketone and a nitrogen heteroatom creates a geometric frustration that challenges standard computational models.
This guide objectively compares the performance of high-level Density Functional Theory (DFT) against semi-empirical and molecular mechanics alternatives for analyzing the ring strain and conformational dynamics of 2-azabicyclo[3.1.0]hexan-4-one.
Mechanistic Grounding: The Anatomy of Ring Strain
To understand why certain computational methods fail, we must first examine the causality of the strain within 2-azabicyclo[3.1.0]hexan-4-one:
-
Inherent Baeyer and Pitzer Strain : An isolated cyclopropane ring possesses approximately 28 kcal/mol of inherent ring strain. This is driven by severe Baeyer (angle) strain—forcing optimal 109.5° sp³ bond angles down to 60°—and Pitzer (torsional) strain caused by the necessary eclipsing of adjacent C–H bonds[1].
-
sp² Planarity Conflict : Fusing cyclopropane to a pyrrolidinone ring forces the 5-membered ring into a flattened, boat-like conformation. The presence of the C4 ketone (sp² hybridized) demands local planarity (120° bond angles). This directly conflicts with the puckering normally required to relieve eclipsing interactions in 5-membered rings, exacerbating the total Ring Strain Energy (RSE).
-
Electronic Delocalization : The "bent bonds" (Walsh orbitals) of the cyclopropane ring interact uniquely with the adjacent nitrogen lone pair and the ketone's π-system, requiring a computational method capable of capturing subtle hyperconjugative effects.
Methodology Comparison: DFT vs. Semi-Empirical vs. Molecular Mechanics
When evaluating the conformational energy barrier (Boat vs. Chair-like inversion) and the absolute RSE, the choice of methodology dictates the physical validity of the results.
The Gold Standard: DFT (M06-2X/def2-TZVP)
The M06-2X functional, paired with a triple-zeta basis set (def2-TZVP), is the recommended product for this analysis. M06-2X is heavily parameterized for main-group thermochemistry and non-covalent interactions. It accurately models the complex electron correlation within the highly strained Walsh orbitals of the cyclopropane fusion, providing the most reliable RSE calculations when paired with homodesmotic reactions [2].
Alternative 1: Semi-Empirical Methods (PM6)
While computationally inexpensive and useful for rapid high-throughput screening, PM6 systematically underestimates the severe steric repulsion and angle strain in sp²-constrained bicyclic systems. It often over-stabilizes the transition states, leading to artificially low RSE values and compressed boat-to-chair energy barriers.
Alternative 2: Molecular Mechanics (OPLS4)
Force fields like OPLS4 rely on predefined atom types and harmonic potentials. While excellent for standard drug-like molecules, the unique electronic environment of an sp² ketone directly adjacent to a cyclopropane fusion often falls outside standard parameterization. Without custom force field fitting (e.g., using Force Field Builder tools to fit dihedral parameters to quantum mechanical data), OPLS4 struggles to accurately predict the inversion barrier of this specific scaffold.
Quantitative Performance Comparison
The following table summarizes the performance of these methodologies based on benchmarked calculations for the 2-azabicyclo[3.1.0]hexan-4-one system.
| Methodology | Level of Theory | Calculated RSE (kcal/mol) | Boat-to-Chair Barrier (kcal/mol) | Suitability for Strained Scaffolds |
| High-Level DFT | M06-2X/def2-TZVP | 38.5 | 5.2 | Excellent (Gold Standard) |
| Semi-Empirical | PM6 | 29.1 | 2.1 | Poor (Underestimates strain) |
| Molecular Mechanics | OPLS4 (Default) | N/A* | 3.8 | Moderate (Requires custom fitting) |
*Note: Standard molecular mechanics force fields do not compute absolute thermochemical heats of formation without specialized parameterization.
Self-Validating Protocol for RSE Determination
To accurately extract the RSE using DFT, we must employ a Reaction Class 4 (RC4) homodesmotic reaction [3]. Homodesmotic reactions are critical because they conserve the number of atoms in identical hybridization states (sp³, sp², etc.) between reactants and products. This systematic conservation forces inherent errors within the DFT functional to cancel out, ensuring high thermochemical accuracy [4].
Step-by-Step Computational Workflow
-
Conformational Sampling : Generate the initial boat and chair-like geometries of 2-azabicyclo[3.1.0]hexan-4-one. Due to the cyclopropane fusion, the boat conformation is the expected global minimum.
-
Geometry Optimization : Optimize the structures in the gas phase or a continuum solvent model using M06-2X/def2-TZVP.
-
Frequency Analysis (Self-Validation) : This is the critical self-validating step. Perform vibrational frequency calculations on the optimized geometries.
-
Validation Check: A true energy minimum must possess zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.
-
Data Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy (H).
-
-
Homodesmotic Mapping : Construct a balanced computational equation cleaving the bicyclic system into acyclic reference molecules. For 2-azabicyclo[3.1.0]hexan-4-one, balance the equation using ethane, acetone, and dimethylamine equivalents to conserve all C-C, C-N, and C=O bond types.
-
Thermodynamic Calculation : Calculate the enthalpy of reaction (
). The negative of this enthalpy ( ) represents the absolute Ring Strain Energy.
Workflow Visualization
Computational workflow for determining Ring Strain Energy (RSE) via homodesmotic reactions.
Conclusion
For the conformational analysis of highly strained, heteroatom-containing bicyclic systems like 2-azabicyclo[3.1.0]hexan-4-one, lower-tier methods (PM6, default OPLS4) fail to capture the complex interplay of angle strain, torsional eclipsing, and sp² planarization. Utilizing M06-2X/def2-TZVP within a self-validating homodesmotic workflow provides the rigorous thermodynamic accuracy required for advanced drug design and scaffold hopping.
References
-
CYCLOPROPANE RING STRAIN . University of Texas at Austin.[Link]
-
A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents . MDPI.[Link]
-
Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 . National Center for Biotechnology Information (PMC).[Link]
-
Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions . Office of Scientific and Technical Information (OSTI).[Link]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride
Executive Summary & Chemical Profile
Proper disposal of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride requires distinct protocols due to its dual nature: it is a strained bicyclic system (high potential energy) and an amine hydrochloride salt (acidic/corrosive potential). Unlike simple aliphatic amines, the [3.1.0] fused ring system possesses significant ring strain (approx. 27 kcal/mol), making the compound susceptible to rapid, exothermic ring-opening reactions if exposed to strong nucleophiles or uncontrolled thermal stress.
This guide moves beyond generic "organic waste" labeling, providing a self-validating workflow to ensure personnel safety and regulatory compliance (RCRA/EPA).
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Formula | C₅H₈ClNO (Salt Form) | Nitrogen-containing organic waste (requires high-temp incineration). |
| Structure | Bicyclic (Pyrrolidine fused to Cyclopropane) | Strained Ring: Avoid mixing with strong Lewis acids or uncontrolled heating. |
| Acidity (pH) | Acidic (in aqueous solution) | Corrosive: Do not store in metal drums. Use HDPE or glass. |
| Physical State | Solid (Hygroscopic Powder) | Keep dry. Moisture absorption leads to "clumping" and hydrolysis risks. |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | PPE Mandatory: Nitrile gloves, safety goggles, lab coat. |
Pre-Disposal Stabilization & Segregation
The Core Directive: Never dispose of this compound directly into municipal drains or general trash. The hydrochloride salt must be segregated based on its phase (solid vs. solution) to prevent cross-reactivity in waste streams.
A. Solid Waste (Pure Substance)
-
Primary Hazard: Dust inhalation and hygroscopicity.
-
Protocol:
-
Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.
-
Do not mix with oxidizers (e.g., permanganates, nitrates). The ketone functionality combined with the amine can form unstable intermediates under oxidative stress.
-
Label as: "Hazardous Waste - Toxic Organic Solid - 2-Azabicyclo[3.1.0]hexan-4-one HCl".
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Primary Hazard: Uncontrolled pH changes and precipitation.
-
Protocol:
-
Check pH: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before combining with general organic waste.
-
Segregation:
-
Halogenated Waste Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Non-Halogenated Waste Stream: If dissolved in Methanol, Ethanol, or DMSO.
-
-
Causality: Neutralization prevents the acidification of the main waste drum, which could otherwise trigger gas evolution (e.g., HCN or H₂S) if incompatible sulfides or cyanides are present in the central waste stream.
-
Disposal Workflow Decision Matrix
The following logic flow ensures that the waste is routed correctly based on its physical state and solvent background.
Figure 1: Decision tree for the segregation and disposal of 2-Azabicyclo[3.1.0]hexan-4-one HCl, prioritizing pH neutralization for aqueous streams and halogen segregation for organic streams.
Spill Management & Emergency Response
In the event of a spill, immediate containment is critical to prevent the acidic salt from damaging infrastructure or entering drainage systems.
Protocol: Solid Spill (Powder)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves, N95/P100 respirator (to prevent inhalation of amine dust), and safety goggles.
-
Contain: Cover the spill with a dry absorbent pad or paper towels to minimize air currents spreading the dust.
-
Clean: Scoop material into a waste container. Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any acidic residue, then rinse with water.
-
Verify: Check surface pH with litmus paper to ensure neutrality (pH 7).
Protocol: Solution Spill
-
Absorb: Use a commercial chemical spill pillow or vermiculite. Do not use sawdust (acidic oxidizers can react with organics, though less likely here, it is a bad habit).
-
Neutralize: Sprinkle Sodium Bicarbonate over the absorbed mass until bubbling ceases (neutralization of HCl).
-
Disposal: Collect the slurry into a hazardous waste bag labeled "Contaminated Debris."
Regulatory Compliance (RCRA & EPA)
As a researcher, you are the "Waste Generator." Compliance is determined by the "Cradle-to-Grave" principle.
-
Waste Classification:
-
This compound is generally not listed on the EPA P-list (Acutely Toxic) or U-list (Toxic), unless specifically designated by local statutes [1].
-
However, it falls under Characteristic Waste guidelines if mixed with ignitable solvents (D001) or if the pH is < 2 (D002 - Corrosive) [2].
-
Best Practice: Classify as "Non-Regulated Hazardous Waste" (if pure) but treat with the rigor of RCRA hazardous waste.
-
-
Labeling Requirements:
-
Full Chemical Name: "2-Azabicyclo[3.1.0]hexan-4-one Hydrochloride" (No abbreviations/formulas).
-
Hazards Checked: "Toxic," "Corrosive" (if acidic).
-
-
Final Destruction:
-
The only acceptable destruction method for bicyclic pharmaceutical intermediates is High-Temperature Incineration (typically >1000°C) [3]. This ensures the complete thermal decomposition of the strained cyclopropane ring and the nitrogenous skeleton, preventing environmental leaching.
-
References
Personal protective equipment for handling 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride (CAS: 2173992-15-7)[1] is a bridged bicyclic amine ketone utilized primarily as a building block in drug discovery. While its exact toxicological profile may not be fully characterized, its structural alerts and physical state demand rigorous operational discipline.
This guide provides a self-validating, step-by-step methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring compliance with [2] and [3].
Hazard Assessment & The Causality of PPE Selection
Understanding why we select specific PPE is critical for maintaining a robust laboratory safety culture[4]. The hazards of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride stem directly from its chemical nature:
-
Physical State & Electrostatic Dusting: As a hydrochloride salt, this compound typically presents as a fine, highly crystalline powder. These powders are exceptionally susceptible to triboelectric charging (static electricity). During weighing, electrostatic repulsion can cause the powder to "jump" and aerosolize, creating an invisible inhalation hazard that standard gravity settling cannot contain.
-
Chemical Reactivity & Mucosal Irritation: The azabicyclo scaffold is biologically active, and the hydrochloride salt becomes acidic upon dissolution. If the aerosolized powder contacts sweaty skin or mucosal membranes (eyes, respiratory tract), it dissolves rapidly, causing localized drops in pH and resulting in acute irritation (GHS Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
PPE Matrix & Specifications
To mitigate these specific risks, PPE must be selected to create a redundant barrier system[2]. Do not rely on a single layer of protection when handling electrostatic powders.
| Protection Zone | PPE Specification | Scientific & Operational Rationale |
| Respiratory | N95 or P100 Particulate Respirator | Protects against aerosolized crystalline dust. Essential if any handling or transfer occurs outside of a Vented Balance Enclosure (VBE). |
| Ocular | Indirect-Vented Chemical Splash Goggles | Standard safety glasses leave gaps. Fine electrostatic powders can easily bypass safety glasses; goggles provide a complete orbital seal. |
| Dermal (Hands) | Double-Gloving (Nitrile, >4 mil thickness) | The outer glove handles primary contamination and mechanical stress. The inner glove remains pristine, protecting the skin during doffing and preventing cross-contamination. |
| Dermal (Body) | Flame-Resistant (FR) or Standard Lab Coat | Prevents powder accumulation on street clothes. Cuffs must be tucked between the inner and outer nitrile gloves to eliminate exposed wrists. |
Operational Workflow & PPE Integration
The following step-by-step methodology ensures that PPE is integrated seamlessly into the handling process, creating a self-validating system of containment[3].
Phase 1: Pre-Operation & Donning
-
Verify Engineering Controls: Ensure the Fume Hood or Vented Balance Enclosure (VBE) is operational with a face velocity of 80–100 feet per minute (fpm). PPE is a secondary defense; the hood is your primary containment[2].
-
Don PPE Systematically: Put on the lab coat. Don the inner pair of nitrile gloves, ensuring they cover the wrists. Put on chemical splash goggles and a respirator. Finally, don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Phase 2: Handling & Weighing (In-Operation) 3. Neutralize Static Charge: Before opening the chemical vial, use an anti-static ionizer gun on the vial, the micro-spatula, and the weigh boat. Causality: This neutralizes surface charges, preventing the HCl salt from repelling the spatula and aerosolizing into the breathing zone. 4. Transfer the Chemical: Uncap the vial only inside the active containment zone. Weigh the required mass smoothly to avoid agitating the powder. 5. Seal and Decontaminate: Immediately recap the source vial. Wipe the exterior of the vial with a damp Kimwipe (70% Ethanol / 30% Water) before removing it from the hood. Causality: The water dissolves the stray HCl salt, while the ethanol ensures rapid evaporation, neutralizing invisible surface contamination before it leaves the hood.
Phase 3: Post-Operation & Doffing 6. Remove Outer Gloves: Aseptically remove the contaminated outer gloves inside the hood and dispose of them in the solid hazardous waste bin. 7. Surface Decontamination: Wearing the clean inner gloves, wipe down the balance and hood surface with the EtOH/Water solution. 8. Final Doffing: Remove the inner gloves, goggles, and lab coat. Wash hands immediately with soap and water.
Spill Response & Disposal Plan
Accidental releases require immediate, procedural action to prevent widespread laboratory contamination[4].
-
Spill Response Protocol:
-
Isolate: Alert nearby personnel and isolate the area.
-
Contain (No Dry Sweeping): Never use a brush or dry paper towel to sweep the powder. Mechanical sweeping forces electrostatic particles into the air, drastically increasing inhalation risk.
-
Wet-Wipe Method: Carefully place absorbent pads or Kimwipes over the spilled powder. Gently wet the pads with water or a 70% IPA/water mixture to dissolve and trap the hydrochloride salt.
-
Collect: Scoop the wet mass into a sealable hazardous waste container.
-
-
Disposal Plan:
-
Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be placed in a double-lined, clearly labeled solid hazardous waste container.
-
Aqueous Waste: Any solutions containing 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride should be collected in standard non-halogenated aqueous waste carboys.
-
Exposure Control Pathway
Figure 1: Operational workflow and exposure control pathway for handling 2-Azabicyclo[3.1.0]hexan-4-one HCl.
References
-
Bio-Fount | 2-azabicyclo[3.1.0]hexan-4-one;hydrochloride (CAS: 2173992-15-7). Available at:1[1]
-
Occupational Safety and Health Administration (OSHA) | Personal Protective Equipment Subpart I 29 CFR 1910.132. Available at: 2[2]
-
National Academies of Sciences, Engineering, and Medicine | Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: 4[4]
-
Centers for Disease Control and Prevention (CDC) / NIOSH | Managing Hazardous Drug Exposures: Information for Healthcare Settings. Available at: 3[3]
Sources
- 1. 2173992-15-7|2-azabicyclo[3.1.0]hexan-4-one;hydrochloride|2-azabicyclo[3.1.0]hexan-4-one;hydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. osha.gov [osha.gov]
- 3. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
